Tedatioxetine Hydrobromide
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVYWXLMPZJYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960151-65-9 | |
| Record name | Tedatioxetine hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960151659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEDATIOXETINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986RNR3CFM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tedatioxetine Hydrobromide: A Technical Guide to its Multimodal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tedatioxetine (B43843) (Lu AA24530) was an investigational drug whose development was discontinued (B1498344) in 2016. As a result, comprehensive public data, particularly detailed quantitative binding affinities and specific experimental protocols, are limited. This guide synthesizes available information to provide a thorough overview of its mechanism of action based on preclinical and early clinical development findings.
Introduction
Tedatioxetine hydrobromide is an experimental psychopharmacological agent developed by H. Lundbeck A/S for the potential treatment of Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD).[1] Classified as a multimodal antidepressant, its mechanism of action is characterized by a combination of neurotransmitter reuptake inhibition and direct receptor modulation.[1] This dual activity was hypothesized to offer a broader spectrum of therapeutic effects and potentially a more favorable side-effect profile compared to single-mechanism antidepressants like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).
Core Mechanism of Action: A Multimodal Profile
Tedatioxetine's pharmacological profile is defined by its action on multiple targets within the central nervous system. It functions as a triple reuptake inhibitor and an antagonist at several key serotonin and adrenergic receptors.[1]
Neurotransmitter Transporter Inhibition
Tedatioxetine inhibits the reuptake of serotonin (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA), with a preferential action on the serotonin and norepinephrine transporters.[1] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.
Receptor Antagonism
In addition to its reuptake inhibition, tedatioxetine acts as an antagonist at the following receptors:
-
Serotonin 5-HT2A Receptor: Antagonism at this receptor is associated with antidepressant and anxiolytic effects, as well as potential improvements in sleep and a lower incidence of sexual dysfunction.
-
Serotonin 5-HT2C Receptor: Blockade of 5-HT2C receptors is thought to contribute to the enhancement of dopamine and norepinephrine release in certain brain regions, which may underlie pro-cognitive and antidepressant effects.
-
Serotonin 5-HT3 Receptor: Antagonism of 5-HT3 receptors is primarily linked to the mitigation of nausea and vomiting, common side effects of serotonergic agents.
-
Alpha-1A Adrenergic Receptor (α1A): Blockade of this receptor can contribute to vasodilation and may influence blood pressure.
Quantitative Pharmacological Data
Detailed quantitative data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from radioligand binding and functional assays for tedatioxetine, are not widely available in the public domain. The following table summarizes the known qualitative pharmacological actions of tedatioxetine. For comparative context, publicly available data for the related compound vortioxetine (B1682262) are often referenced in scientific literature, but it is crucial to note that these are distinct molecules with different pharmacological profiles.
| Target | Action | Putative Therapeutic Relevance |
| Serotonin Transporter (SERT) | Inhibition | Antidepressant, Anxiolytic |
| Norepinephrine Transporter (NET) | Inhibition | Antidepressant, Pro-cognitive |
| Dopamine Transporter (DAT) | Inhibition (less potent) | Antidepressant, Pro-cognitive |
| 5-HT2A Receptor | Antagonism | Antidepressant, Anxiolytic, Improved Sleep |
| 5-HT2C Receptor | Antagonism | Antidepressant, Pro-cognitive |
| 5-HT3 Receptor | Antagonism | Reduction of Nausea and Vomiting |
| α1A-Adrenergic Receptor | Antagonism | Cardiovascular effects |
Visualizing the Mechanism of Action
The following diagrams illustrate the complex interplay of tedatioxetine's effects on neuronal signaling.
Caption: Multimodal action of Tedatioxetine at the synapse.
Experimental Protocols
While specific, detailed protocols for tedatioxetine are not publicly accessible, the characterization of such a compound would have involved a standard battery of in vitro and in vivo pharmacological assays.
In Vitro Assays
5.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of tedatioxetine for its target transporters and receptors.
-
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human target of interest (e.g., SERT, NET, DAT, 5-HT2A, 5-HT2C, 5-HT3, α1A) or from specific brain regions of rodents or humans.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT, [³H]-ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of tedatioxetine.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
-
5.1.2. Neurotransmitter Reuptake Assays
-
Objective: To determine the functional potency (IC50) of tedatioxetine to inhibit neurotransmitter reuptake.
-
General Methodology:
-
Cell Culture or Synaptosomes: Assays are performed using either cultured cells expressing the respective transporters or with synaptosomes (isolated nerve terminals) prepared from rodent brain tissue.
-
Incubation: The cells or synaptosomes are pre-incubated with various concentrations of tedatioxetine.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) is added, and uptake is allowed to proceed for a defined period.
-
Measurement: Uptake is terminated, and the amount of radioactivity taken up by the cells or synaptosomes is measured.
-
Analysis: The concentration of tedatioxetine that inhibits 50% of the specific uptake (IC50) is calculated.
-
5.1.3. Functional Receptor Assays
-
Objective: To confirm the antagonist activity of tedatioxetine at its target receptors.
-
General Methodology (Example: Calcium Flux Assay for Gq-coupled receptors like 5-HT2A and 5-HT2C):
-
Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of tedatioxetine.
-
Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added to stimulate the receptor.
-
Signal Detection: The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
Data Analysis: The concentration of tedatioxetine that produces a 50% inhibition of the agonist response is determined.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for characterizing a novel antidepressant like tedatioxetine.
Caption: Standard preclinical workflow for a novel antidepressant.
Conclusion
This compound possesses a multimodal mechanism of action, combining triple reuptake inhibition with antagonism at multiple serotonin and adrenergic receptors. This profile suggests the potential for broad efficacy in treating mood and anxiety disorders. Although its clinical development was halted, the pharmacological principles underlying its design remain relevant to the ongoing search for more effective and better-tolerated antidepressants. Further research into compounds with similar multimodal profiles may yet yield significant advances in the treatment of major depressive disorder and related conditions.
References
An In-Depth Technical Guide to the Synthesis of Tedatioxetine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedatioxetine (Lu AA24530) is an experimental multimodal antidepressant agent that acts as a triple reuptake inhibitor for serotonin (B10506), norepinephrine, and dopamine, and also functions as an antagonist at several serotonin and adrenergic receptors.[1][2] Although its clinical development was discontinued, the synthesis of Tedatioxetine and its hydrobromide salt remains a subject of interest for medicinal chemists and researchers in neuropharmacology.[1] This technical guide provides a detailed overview of the known synthesis pathways for Tedatioxetine Hydrobromide, complete with experimental protocols, quantitative data, and a visual representation of the synthetic route.
Synthesis Pathways
Two main synthetic routes for Tedatioxetine have been described in the patent literature. The initial route, outlined in patent WO 2003/029232, was characterized by low yields and the use of hazardous reagents, making it less suitable for large-scale production.[1] A subsequent, more refined pathway was detailed in patent application WO 2009/109541, offering improved yields and more industrially viable conditions. This guide will focus on the more recent and detailed synthetic route.
The improved synthesis of Tedatioxetine is a multi-step process commencing with the formation of a glutaric acid derivative, followed by cyclization to a piperidine-2,6-dione, and subsequent reduction to the final piperidine (B6355638) ring of Tedatioxetine. The free base is then converted to its hydrobromide salt.
Experimental Protocols
The following experimental protocols are based on the procedures described in the patent literature for the synthesis of Tedatioxetine and its intermediates.
Step 1: Synthesis of 3-[2-(p-tolylthio)phenyl]glutaric acid
This initial step involves a Michael addition reaction to introduce the glutaric acid moiety.
Procedure: A mixture of 2-(p-tolylthio)benzaldehyde and diethyl malonate is reacted in the presence of a base such as sodium ethoxide in ethanol (B145695). The resulting adduct is then hydrolyzed with a strong acid, such as hydrochloric acid, followed by decarboxylation upon heating to yield 3-[2-(p-tolylthio)phenyl]propanoic acid. This intermediate is then subjected to a second Michael addition with acrylonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid, to afford 3-[2-(p-tolylthio)phenyl]glutaric acid.
Step 2: Synthesis of 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione
The glutaric acid derivative is cyclized to form the piperidine-2,6-dione ring.
Procedure: 3-[2-(p-tolylthio)phenyl]glutaric acid is heated with urea (B33335) at approximately 140-150°C. The reaction mixture is then cooled and treated with water and ethanol to precipitate the product. The crude product is collected by filtration and can be recrystallized from ethanol to yield purified 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione.
Step 3: Synthesis of 4-[2-(p-tolylthio)phenyl]piperidine (Tedatioxetine)
The piperidine-2,6-dione is reduced to the corresponding piperidine.
Procedure: 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and treated with a reducing agent like lithium aluminum hydride (LiAlH4) at a reduced temperature. After the reaction is complete, it is quenched by the careful addition of water. The inorganic salts are filtered off, and the filtrate is concentrated to yield the crude Tedatioxetine free base. The product can be further purified by column chromatography.
Step 4: Synthesis of this compound
The final step is the formation of the hydrobromide salt from the free base.
Procedure: The purified Tedatioxetine free base is dissolved in a suitable solvent, such as anhydrous ethanol or isopropanol. A solution of hydrobromic acid in a compatible solvent (e.g., acetic acid or an alcohol) is then added dropwise with stirring. The this compound salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of Tedatioxetine and its intermediates.
| Step | Product | Starting Material | Reagents | Yield | Melting Point (°C) |
| 1 | 3-[2-(p-tolylthio)phenyl]glutaric acid | 2-(p-tolylthio)benzaldehyde, Diethyl malonate, Acrylonitrile | Sodium ethoxide, HCl | Not explicitly stated | - |
| 2 | 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione | 3-[2-(p-tolylthio)phenyl]glutaric acid | Urea | ~86% | 164-166 |
| 3 | 4-[2-(p-tolylthio)phenyl]piperidine (Tedatioxetine) | 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione | Lithium aluminum hydride | Not explicitly stated | - |
| 4 | Tedatioxetine Hydrochloride (analogous to Hydrobromide) | 4-[2-(p-tolylthio)phenyl]piperidine | HCl in Ethyl Acetate | ~75% | 222-225 |
Synthesis Pathway Visualization
The following diagram illustrates the key steps in the synthesis of Tedatioxetine.
Caption: Synthesis pathway of this compound.
Logical Workflow for Synthesis
The following diagram outlines the logical workflow from starting materials to the final product.
References
Tedatioxetine (Lu AA24530) Hydrobromide: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tedatioxetine (B43843) (Lu AA24530) is an investigational multimodal antidepressant agent developed for the treatment of Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD).[1] Its complex pharmacological profile, characterized by the inhibition of multiple monoamine transporters and antagonism of several key serotonin (B10506) and adrenergic receptors, distinguishes it from many existing antidepressant therapies.[2][3] This document provides an in-depth overview of the biological activity of tedatioxetine, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize such a compound. While specific quantitative binding and functional data for tedatioxetine are not extensively available in the public domain, this guide leverages data from the structurally and mechanistically related compound, vortioxetine (B1682262), to provide a comparative pharmacological context.
Core Biological Activity and Mechanism of Action
Tedatioxetine exhibits a multimodal mechanism of action, engaging multiple targets within the central nervous system.[1] This profile suggests the potential for broader efficacy in treating complex mood disorders.[1] The core biological activities are:
-
Triple Reuptake Inhibition: Tedatioxetine inhibits the reuptake of serotonin (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA). It shows a preference for the serotonin and norepinephrine transporters (SERT and NET) over the dopamine transporter (DAT).[1] This action increases the synaptic availability of these key neurotransmitters implicated in mood regulation.
-
Receptor Antagonism: The compound acts as an antagonist at several postsynaptic receptors:
Antagonism of 5-HT2A and 5-HT2C receptors is thought to contribute to antidepressant and anxiolytic effects and may mitigate some side effects associated with potent SERT inhibition, such as sexual dysfunction and insomnia. Blockade of the 5-HT3 receptor, a ligand-gated ion channel, is associated with anti-emetic effects and may also contribute to the modulation of other neurotransmitter systems.[4]
Quantitative Pharmacological Profile
Specific binding affinity (Ki) and functional potency (IC50) values for tedatioxetine are not widely published. However, data from vortioxetine (Lu AA21004), another multimodal antidepressant from the same developer with a partially overlapping mechanism, can provide a useful reference for the expected potencies at various targets.
Table 1: Comparative Binding Affinities (Ki, nM) of Vortioxetine
This data is for vortioxetine and is presented for illustrative purposes.
| Target | Ki (nM) | Reference |
| Transporters | ||
| Serotonin Transporter (SERT) | 1.6 | [5][6] |
| Norepinephrine Transporter (NET) | 113 | [5][6] |
| Dopamine Transporter (DAT) | >1000 | [5][6] |
| Receptors | ||
| 5-HT1A | 15 | [5][6] |
| 5-HT1B | 33 | [5][6] |
| 5-HT1D | 54 | [5][6] |
| 5-HT2C | 180 | [7] |
| 5-HT3 | 3.7 | [5][6] |
| 5-HT7 | 19 | [5][6] |
Table 2: Comparative Functional Activity (IC50, nM) of Vortioxetine
This data is for vortioxetine and is presented for illustrative purposes.
| Target | Functional Assay | Potency (IC50, nM) | Reference |
| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | 5.4 | [5][6] |
Key Signaling Pathways
The diverse targets of tedatioxetine mean it modulates several distinct signaling pathways.
-
Gq/11 Signaling (5-HT2A and 5-HT2C Receptor Antagonism): The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 subunit. Agonist binding typically activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an antagonist, tedatioxetine blocks serotonin from activating this cascade.
-
Ligand-Gated Ion Channel (5-HT3 Receptor Antagonism): Unlike other serotonin receptors, the 5-HT3 receptor is a non-selective cation channel. When activated by serotonin, it rapidly opens to allow the influx of Na+ and K+ ions, leading to depolarization of the neuronal membrane. Tedatioxetine acts as a direct antagonist, blocking the channel and preventing this ion flow.
Experimental Protocols
The characterization of a multimodal compound like tedatioxetine involves a suite of in vitro assays to determine its binding affinity and functional activity at each target. The following sections describe the general methodologies for these key experiments.
Radioligand Binding Assays (for Ki Determination)
These assays are used to determine the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.
Objective: To calculate the inhibition constant (Ki) of tedatioxetine at SERT, NET, DAT, and various receptor subtypes.
General Protocol:
-
Tissue/Cell Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human recombinant target protein or from specific brain regions known to be rich in the target (e.g., rat frontal cortex for 5-HT2A receptors).
-
Assay Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (tedatioxetine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters), which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.
-
Detection: The filters are washed to remove non-specifically bound radioactivity. A scintillation cocktail is added to the filters, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of tedatioxetine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Neurotransmitter Uptake Assays (for IC50 Determination)
These functional assays measure a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
Objective: To determine the functional potency (IC50) of tedatioxetine at inhibiting SERT, NET, and DAT.
General Protocol:
-
Cell/Synaptosome Preparation: The assay can be performed using cells endogenously or recombinantly expressing the transporter of interest (e.g., JAR cells for SERT) or with synaptosomes prepared from specific brain regions.
-
Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of tedatioxetine or vehicle control.
-
Uptake Initiation: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin) is added to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 15-60 minutes).
-
Termination and Separation: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Detection: The radioactivity trapped inside the cells or synaptosomes is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of tedatioxetine that produces 50% inhibition of the specific neurotransmitter uptake, yielding the IC50 value.
In Vitro Functional Assays (Receptor Antagonism)
Functional assays are required to confirm that binding to a receptor translates into a biological effect (i.e., antagonism). The choice of assay depends on the receptor's signaling mechanism.
Example Protocol: Calcium Flux Assay for 5-HT2A/2C Antagonism
-
Cell Plating: Cells expressing the 5-HT2A or 5-HT2C receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of tedatioxetine.
-
Agonist Stimulation: A fixed concentration of serotonin (an agonist) is added to stimulate the receptor.
-
Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of tedatioxetine to inhibit the serotonin-induced calcium signal is quantified, and an IC50 value is determined.
Conclusion
Tedatioxetine (Lu AA24530) hydrobromide is a multimodal antidepressant with a complex and promising biological profile. By acting as a serotonin and norepinephrine-preferring triple reuptake inhibitor and an antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors, it engages multiple neurotransmitter systems relevant to the pathophysiology of depression and anxiety.[1][2][3] While detailed public data on its specific binding affinities and functional potencies are limited, the profile of the related compound vortioxetine suggests a potent and diverse interaction with key CNS targets.[5][6] The combination of monoamine reuptake inhibition with direct receptor modulation represents a rational approach to potentially enhance therapeutic efficacy and improve the side-effect profile compared to more selective agents. Further clinical investigation is necessary to fully elucidate the therapeutic potential of this unique pharmacological agent.
References
- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vortioxetine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vortioxetine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
The Pharmacology of Tedatioxetine Hydrobromide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The development of Tedatioxetine (Lu AA24530) was discontinued (B1498344) in 2016. This document summarizes the publicly available pharmacological data.
Introduction
Tedatioxetine hydrobromide (formerly Lu AA24530) is an investigational multimodal antidepressant that was under development by H. Lundbeck A/S for the treatment of Major Depressive Disorder (MDD).[1][2] Preclinical data characterized Tedatioxetine as a triple reuptake inhibitor with additional antagonist activity at several serotonin (B10506) and adrenergic receptors.[1][2][3][4] The compound progressed to Phase II clinical trials for MDD; however, its development was officially discontinued in May 2016.[1] This was due to a strategic prioritization of another compound, vortioxetine, which shares a similar multimodal mechanism of action and has since gained regulatory approval.[1]
This technical guide provides a comprehensive overview of the known pharmacology of this compound, synthesizing available preclinical and clinical data. It is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacodynamics: A Multimodal Mechanism of Action
Tedatioxetine exhibits a complex pharmacodynamic profile, acting on multiple neurotransmitter systems through two primary mechanisms: neurotransmitter reuptake inhibition and receptor antagonism.
Neurotransmitter Transporter Inhibition
Preclinical studies identified Tedatioxetine as a triple reuptake inhibitor, blocking the serotonin (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA) transporters.[1][2][4] This activity is believed to increase the synaptic concentrations of these key neurotransmitters involved in mood regulation. The preference for serotonin and norepinephrine inhibition over dopamine is a noted characteristic.[1][4]
Receptor Antagonism
In addition to its effects on neurotransmitter reuptake, Tedatioxetine acts as an antagonist at several postsynaptic receptors:
-
5-HT2A Receptor: Antagonism at this receptor is a feature of several atypical antipsychotics and is thought to contribute to antidepressant effects and potentially improve sleep.
-
5-HT2C Receptor: Blockade of this receptor can lead to an increase in downstream dopamine and norepinephrine release, potentially enhancing the effects of reuptake inhibition.[1]
-
5-HT3 Receptor: Antagonism of the 5-HT3 receptor is associated with anti-emetic effects and may also contribute to anxiolytic and antidepressant properties.[1]
-
α1A-Adrenergic Receptor: Blockade of this receptor can contribute to vasodilation and may influence blood pressure.
In Vitro Pharmacology
Detailed quantitative data on the binding affinities (Ki or IC50 values) of Tedatioxetine for its various targets are not extensively available in the public domain. The following table summarizes the known qualitative interactions.
| Target | Action | Reference |
| Serotonin Transporter (SERT) | Inhibitor | [1][4] |
| Norepinephrine Transporter (NET) | Inhibitor | [1][4] |
| Dopamine Transporter (DAT) | Inhibitor | [1][4] |
| 5-HT2A Receptor | Antagonist | [1][3][4] |
| 5-HT2C Receptor | Antagonist | [1][3][4] |
| 5-HT3 Receptor | Antagonist | [1][3][4] |
| α1A-Adrenergic Receptor | Antagonist | [1][3][4] |
Signaling Pathways and Experimental Workflows
The multimodal action of Tedatioxetine suggests a complex interplay of signaling pathways. The following diagram illustrates the proposed mechanism of action at the synapse.
Caption: Proposed multimodal mechanism of action of Tedatioxetine.
A typical experimental workflow for characterizing a compound like Tedatioxetine in preclinical studies is outlined below.
Caption: Generalized preclinical development workflow for an antidepressant.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Tedatioxetine is significantly influenced by genetic polymorphisms of the Cytochrome P450 2D6 (CYP2D6) enzyme.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Tedatioxetine exhibits a slow absorption rate, with a median time to maximum plasma concentration (Tmax) of 5-6 hours.[1]
-
Metabolism: The primary route of metabolism for Tedatioxetine is through the CYP2D6 enzyme, which accounts for approximately 80% of its clearance.[1] This leads to significant interindividual variability in drug exposure. Its main metabolite is Lu AA37208.[1]
Influence of CYP2D6 Polymorphisms
A population pharmacokinetic (popPK) study involving 578 subjects provided quantitative data on the impact of CYP2D6 genotype on Tedatioxetine clearance.[1]
| CYP2D6 Metabolizer Phenotype | Mean Oral Clearance (L/h) | Reference |
| Poor Metabolizers (PMs) | 18 | [1] |
| Intermediate Metabolizers (IMs) | 40 | [1] |
| Normal Metabolizers (NMs) | 60 | [1] |
| Ultrarapid Metabolizers (UMs) | 77 | [1] |
The study highlighted that the variability in CYP2D6 activity posed challenges for consistent dosing across different populations.[1]
The following diagram illustrates the workflow for a population pharmacokinetic study.
Caption: Workflow for a population pharmacokinetic (PopPK) study.
Clinical Development and Discontinuation
Tedatioxetine entered Phase II clinical trials for the treatment of Major Depressive Disorder in 2009.[4] However, detailed results from these trials, including efficacy and safety data, have not been made publicly available. The development of Tedatioxetine was ultimately halted in favor of vortioxetine, another multimodal antidepressant from the same developer.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of Tedatioxetine are not available in the published literature. For a compound at this stage of development that has been discontinued, such information is often proprietary and not released.
General Methodology for In Vitro Binding Assays: Typically, radioligand binding assays would be conducted using cell membranes expressing the recombinant human transporters or receptors. The assay would involve incubating the membranes with a specific radioligand and varying concentrations of the test compound (Tedatioxetine). The amount of bound radioactivity would then be measured to determine the inhibition constant (Ki).
General Methodology for Population Pharmacokinetic (PopPK) Modeling: A non-linear mixed-effects modeling approach is commonly used. This involves developing a structural pharmacokinetic model (e.g., a one- or two-compartment model with first-order absorption and elimination) and a statistical model to describe inter-individual and residual variability. Covariates such as CYP2D6 genotype, age, and weight are then tested for their influence on the pharmacokinetic parameters.
Conclusion
This compound is a multimodal antidepressant with a preclinical profile characterized by triple reuptake inhibition (serotonin and norepinephrine preferential) and antagonism at multiple 5-HT and α1A-adrenergic receptors. Its pharmacokinetics are heavily influenced by CYP2D6 genetic polymorphisms, leading to significant variability in clearance. While it progressed to Phase II clinical trials, its development was discontinued. Due to its discontinuation, a comprehensive public dataset, including detailed in vitro binding affinities, full clinical trial results, and specific experimental protocols, is not available. The information presented in this whitepaper represents a synthesis of the accessible data for this investigational compound.
References
Tedatioxetine Hydrobromide: A Technical Guide to a Multimodal Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedatioxetine (B43843) hydrobromide (developmental code name: Lu AA24530) is an investigational compound that was under development by H. Lundbeck A/S for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1] Tedatioxetine is characterized by a multimodal pharmacological profile, acting as a triple reuptake inhibitor (TRI) with additional antagonist activity at several serotonin (B10506) and adrenergic receptors.[1][2][3] Although its clinical development was discontinued (B1498344) in Phase II trials, its unique mechanism of action continues to be of interest to researchers in the field of psychopharmacology. This technical guide provides a comprehensive overview of the core pharmacological and pharmacokinetic properties of tedatioxetine, based on publicly available data.
Core Mechanism of Action: Triple Reuptake Inhibition and Receptor Antagonism
Tedatioxetine's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA).[1][3] This is achieved through its binding to and inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The reported preference is for SERT and NET over DAT.[1][3]
In addition to its activity as a TRI, tedatioxetine also exhibits antagonist properties at several postsynaptic receptors:
-
5-HT2A Receptor: Antagonism at this receptor is a feature of several atypical antipsychotics and is thought to contribute to antidepressant effects and potentially reduce the risk of sexual dysfunction seen with selective serotonin reuptake inhibitors (SSRIs).
-
5-HT2C Receptor: Blockade of 5-HT2C receptors can lead to an increase in downstream dopamine and norepinephrine release, which may contribute to the antidepressant and pro-cognitive effects.
-
5-HT3 Receptor: Antagonism of the 5-HT3 receptor is known to have anti-emetic effects, potentially mitigating a common side effect of serotonergic agents.
-
α1A-Adrenergic Receptor: Blockade of this receptor can be associated with side effects such as orthostatic hypotension.
This combination of triple reuptake inhibition and multi-receptor antagonism defines tedatioxetine as a multimodal antidepressant.
Quantitative Data
Table 1: Qualitative In Vitro Binding Profile of Tedatioxetine
| Target | Action | Reported Affinity |
| Serotonin Transporter (SERT) | Inhibition | High |
| Norepinephrine Transporter (NET) | Inhibition | High |
| Dopamine Transporter (DAT) | Inhibition | Moderate to Low |
| 5-HT2A Receptor | Antagonism | Significant |
| 5-HT2C Receptor | Antagonism | Significant |
| 5-HT3 Receptor | Antagonism | Significant |
| α1A-Adrenergic Receptor | Antagonism | Significant |
Table 2: Pharmacokinetic Parameters of Tedatioxetine
| Parameter | Value | Species | Notes |
| Metabolism | |||
| Primary Enzyme | CYP2D6 | Human | Tedatioxetine is a sensitive substrate of CYP2D6, leading to significant interindividual variability.[1] |
| Oral Clearance (Mean) | |||
| Poor Metabolizers (PMs) | 18 L/h | Human | Based on a population pharmacokinetic study.[1] |
| Intermediate Metabolizers (IMs) | 40 L/h | Human | Based on a population pharmacokinetic study.[1] |
| Normal Metabolizers (NMs) | 60 L/h | Human | Based on a population pharmacokinetic study.[1] |
| Ultrarapid Metabolizers (UMs) | 77 L/h | Human | Based on a population pharmacokinetic study.[1] |
| Absorption | |||
| Time to Maximum Plasma Concentration (tmax) | 5–6 hours | Human | The drug has a slow absorption rate.[1] |
Experimental Protocols
Detailed experimental protocols for tedatioxetine are not published. However, the following represents a standard methodology for determining the binding affinity of a compound at monoamine transporters and serotonin receptors using radioligand binding assays.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
1. Objective: To determine the in vitro binding affinity (Ki) of tedatioxetine for the human serotonin, norepinephrine, and dopamine transporters.
2. Materials:
- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.
- Radioligands:
- For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
- For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-121
- For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-121
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Non-specific Binding Ligand: A high concentration of a known inhibitor for each transporter (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET, 10 µM GBR 12909 for DAT).
- Test Compound: Tedatioxetine hydrobromide, serially diluted.
- Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
3. Membrane Preparation: a. Culture HEK293 cells expressing the target transporter to confluency. b. Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C. c. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). d. Resuspend the pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer. e. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. f. Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford assay.
4. Assay Procedure: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound. b. Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation. c. Non-specific Binding: Add 50 µL of the non-specific binding ligand, 50 µL of the radioligand, and 100 µL of the membrane preparation. d. Test Compound: Add 50 µL of each tedatioxetine dilution, 50 µL of the radioligand, and 100 µL of the membrane preparation. e. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium. f. Terminate the assay by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand. g. Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
5. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Radioligand Binding Assay for 5-HT2A, 5-HT2C, and 5-HT3 Receptors
1. Objective: To determine the in vitro binding affinity (Ki) of tedatioxetine for human 5-HT2A, 5-HT2C, and 5-HT3 receptors.
2. Materials:
- Cell Lines or Tissue: HEK293 cells expressing the respective human receptors or appropriate brain tissue homogenates (e.g., prefrontal cortex for 5-HT2A).
- Radioligands:
- For 5-HT2A: [³H]-Ketanserin or [³H]-Spiperone
- For 5-HT2C: [³H]-Mesulergine
- For 5-HT3: [³H]-GR65630 or [³H]-BRL 43694
- Assay Buffer: Typically 50 mM Tris-HCl with appropriate salts, pH 7.4.
- Non-specific Binding Ligand: A high concentration of a known antagonist for each receptor (e.g., 10 µM mianserin (B1677119) for 5-HT2A/2C, 10 µM ondansetron (B39145) for 5-HT3).
- Test Compound: this compound, serially diluted.
- Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
3. Membrane Preparation: (Similar to the protocol for monoamine transporters)
4. Assay Procedure: (Similar to the protocol for monoamine transporters, with appropriate adjustments for incubation times and temperatures based on the specific receptor and radioligand)
5. Data Analysis: (Identical to the data analysis for monoamine transporters)
Visualizations
Signaling Pathways
Caption: Multimodal action of Tedatioxetine.
Experimental Workflow
Caption: Radioligand binding assay workflow.
Conclusion
This compound represents a significant effort in the development of multimodal antidepressants. Its profile as a triple reuptake inhibitor combined with antagonism at key serotonin and adrenergic receptors theoretically offers a broad spectrum of activity that could address a wider range of depressive and anxiety symptoms. While the discontinuation of its clinical development limits the availability of comprehensive data, the foundational pharmacology of tedatioxetine provides a valuable case study for researchers and professionals in the field of drug discovery and development, highlighting the ongoing exploration of complex, multi-target approaches for the treatment of psychiatric disorders. The provided experimental protocols offer a template for the in vitro characterization of similar compounds.
References
An In-depth Technical Guide to the 5-HT Receptor Antagonism of Tedatioxetine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tedatioxetine (Lu AA24530) is an investigational compound that was developed for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1] Its mechanism of action is characterized by a multimodal pharmacological profile, which includes the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, with a lesser effect on dopamine (B1211576) (DA) reuptake, classifying it as a triple reuptake inhibitor (TRI).[1] A significant component of its pharmacological identity is its antagonistic activity at several key serotonin (5-HT) receptors, specifically the 5-HT2A, 5-HT2C, and 5-HT3 subtypes.[1] This guide provides a detailed technical overview of the 5-HT receptor antagonism of Tedatioxetine, presenting available data, outlining relevant experimental protocols, and visualizing associated signaling pathways and workflows. While extensive quantitative binding and functional data for Tedatioxetine are not widely published due to the discontinuation of its development, this guide synthesizes the known pharmacology and provides context through comparative data where appropriate.[1]
Introduction to Tedatioxetine's 5-HT Receptor Antagonism
Tedatioxetine's engagement with 5-HT receptors is a critical aspect of its potential therapeutic effects. The antagonism of 5-HT2A, 5-HT2C, and 5-HT3 receptors may contribute to its overall efficacy and tolerability profile. Blockade of 5-HT2C receptors, for instance, has been associated with the disinhibition of dopamine and norepinephrine release in the prefrontal cortex, which could contribute to antidepressant and pro-cognitive effects.[2][3] Antagonism of 5-HT2A receptors is a feature of several atypical antipsychotics and is thought to contribute to their antidepressant effects and improved side-effect profiles, particularly concerning sleep and anxiety. The blockade of 5-HT3 receptors is a well-established mechanism for antiemetic therapies and may also play a role in modulating mood and anxiety.[4][5] The combined action of triple reuptake inhibition and multi-receptor antagonism positions Tedatioxetine as a compound with a complex and potentially beneficial mechanism of action for mood disorders.[1]
Quantitative Data on 5-HT Receptor Interactions
Specific quantitative data on the binding affinity (Ki) and functional antagonism (IC50) of Tedatioxetine at 5-HT receptors are not extensively available in peer-reviewed literature. Development of the compound was halted in favor of Vortioxetine (B1682262).[1] However, its profile as a potent antagonist at 5-HT2A, 5-HT2C, and 5-HT3 receptors is consistently reported.[1] For comparative context, Table 1 includes the receptor binding profile of the structurally related and clinically approved drug, Vortioxetine.
Table 1: Known 5-HT Receptor Antagonism Profile of Tedatioxetine and Comparative Quantitative Data for Vortioxetine
| Receptor Subtype | Tedatioxetine (Lu AA24530) | Vortioxetine (Lu AA21004) |
| 5-HT2A | Antagonist | Antagonist (Ki not consistently reported) |
| 5-HT2C | Antagonist | Antagonist (Ki not consistently reported) |
| 5-HT3 | Antagonist | Antagonist (Ki = 3.7 nM)[6] |
Note: The lack of specific Ki values for Tedatioxetine in the public domain is a limitation. The data for Vortioxetine is provided for illustrative purposes, given its related multimodal mechanism of action.
Experimental Protocols
The characterization of Tedatioxetine's 5-HT receptor antagonism would have involved standard pharmacological assays. The following are detailed, representative protocols for determining the binding affinity and functional antagonism of a compound at 5-HT2A, 5-HT2C, and 5-HT3 receptors.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Tedatioxetine for 5-HT2A, 5-HT2C, and 5-HT3 receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype:
-
5-HT2A: [3H]Ketanserin or [3H]Spiperone
-
5-HT2C: [3H]Mesulergine
-
5-HT3: [3H]Granisetron or [3H]Quipazine
-
-
Non-specific binding competitor (e.g., a high concentration of unlabeled serotonin or a specific antagonist).
-
Tedatioxetine Hydrobromide stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Increasing concentrations of Tedatioxetine (e.g., 10-11 to 10-5 M).
-
For determining non-specific binding, add the non-specific binding competitor instead of Tedatioxetine.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Tedatioxetine concentration.
-
Determine the IC50 value (the concentration of Tedatioxetine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays for Determining Antagonist Potency (IC50)
Functional assays measure the ability of a compound to inhibit the biological response induced by an agonist.
Objective: To determine the potency of Tedatioxetine in inhibiting serotonin-induced intracellular calcium mobilization mediated by 5-HT2A or 5-HT2C receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (agonist).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer and incubate for a specified time (e.g., 60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of Tedatioxetine to the wells and incubate for a predetermined period.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of serotonin (typically the EC80 concentration) into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the Tedatioxetine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Objective: To determine the potency of Tedatioxetine in inhibiting serotonin-induced ion currents through the 5-HT3 receptor.
Materials:
-
Cells expressing the human 5-HT3 receptor (e.g., Xenopus oocytes or mammalian cell lines).
-
Patch-clamp electrophysiology rig or a two-electrode voltage clamp system.
-
External and internal recording solutions.
-
Serotonin (agonist).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Prepare the cells for electrophysiological recording.
-
Recording:
-
Establish a whole-cell patch-clamp or voltage-clamp configuration.
-
Apply serotonin to the cell to elicit an inward current.
-
After a washout period, co-apply serotonin with increasing concentrations of Tedatioxetine.
-
-
Data Analysis:
-
Measure the peak amplitude of the serotonin-induced current in the absence and presence of Tedatioxetine.
-
Plot the percentage of inhibition of the current against the logarithm of the Tedatioxetine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling cascade of Gq-coupled 5-HT2A/2C receptors.
Caption: Ion channel signaling of the 5-HT3 receptor.
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound is a multimodal antidepressant candidate with a distinct pharmacological profile that includes antagonism of 5-HT2A, 5-HT2C, and 5-HT3 receptors. This triple-receptor blockade, in conjunction with its activity as a serotonin and norepinephrine reuptake inhibitor, suggests a complex mechanism of action with the potential for broad efficacy in mood and anxiety disorders. While the discontinuation of its clinical development has resulted in a limited amount of publicly available quantitative data, the principles of its pharmacological characterization are well-established. The experimental protocols detailed in this guide provide a framework for understanding how the 5-HT receptor antagonism of compounds like Tedatioxetine is elucidated. Further research into compounds with similar multimodal profiles may yet build upon the foundational work conducted with Tedatioxetine.
References
- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. Involvement of 5-HT3 receptors in the action of vortioxetine in rat brain: Focus on glutamatergic and GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Research of Tedatioxetine for Major Depressive Disorder
Introduction: Tedatioxetine, with the developmental code name Lu AA24530, was an investigational compound developed by H. Lundbeck A/S for the treatment of major depressive disorder (MDD).[1] It was characterized as a multimodal antidepressant due to its complex pharmacological profile, which combines monoamine reuptake inhibition with interactions at multiple serotonin (B10506) receptors.[1][2] This technical guide provides a detailed overview of the early preclinical research that defined its mechanism of action and therapeutic potential.
Pharmacodynamics: A Multimodal Profile
The core of Tedatioxetine's design was its multimodal action, intended to offer a broader spectrum of efficacy. This was established through a series of in vitro studies assessing its binding affinity and functional activity at various central nervous system targets.
1.1. Transporter and Receptor Binding Affinity
Tedatioxetine was identified as a triple reuptake inhibitor, showing a preference for the serotonin and norepinephrine (B1679862) transporters over the dopamine (B1211576) transporter.[1] Concurrently, it demonstrated potent antagonism at several key serotonin and adrenergic receptors.[1][2][3]
Table 1: Quantitative Profile of Tedatioxetine's Binding Affinity
| Target | Functional Activity |
| Transporters | |
| Serotonin Transporter (SERT) | Reuptake Inhibitor |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor |
| Dopamine Transporter (DAT) | Reuptake Inhibitor |
| Receptors | |
| 5-HT2A | Antagonist |
| 5-HT2C | Antagonist |
| 5-HT3 | Antagonist |
| α1A-Adrenergic | Antagonist |
Specific Ki (binding affinity) values were not available in the public search results, but the compound's activity at these targets is consistently reported.
1.2. Experimental Protocol: Radioligand Binding Assays
The binding affinities for Tedatioxetine at various transporters and receptors were determined using standard in vitro radioligand binding assays.
-
Principle: This competitive assay measures the ability of a test compound (Tedatioxetine) to displace a specific, high-affinity radiolabeled ligand from its target receptor or transporter.
-
Methodology:
-
Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK-293) engineered to express a high density of the specific human target protein (e.g., SERT, 5-HT2A receptor).
-
Incubation: A fixed concentration of the specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Tedatioxetine.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound ligand, is quantified using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Tedatioxetine that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
-
Caption: Workflow for determining receptor binding affinities.
Proposed Mechanism of Action
The combination of reuptake inhibition and receptor antagonism was hypothesized to create a synergistic antidepressant effect. By blocking SERT and NET, Tedatioxetine increases the synaptic concentrations of serotonin and norepinephrine. Simultaneously, its antagonist activity at postsynaptic 5-HT2A, 5-HT2C, and 5-HT3 receptors was expected to mitigate certain side effects and potentially enhance downstream signaling cascades relevant to mood regulation.[1]
Caption: Proposed mechanism combining reuptake inhibition and receptor antagonism.
Preclinical Efficacy in Animal Models
The antidepressant and anxiolytic potential of Tedatioxetine was evaluated in standard rodent behavioral models. These in vivo studies are crucial for establishing proof-of-concept before advancing to human trials.
Table 2: Summary of Tedatioxetine's Activity in Preclinical Behavioral Models
| Model Type | Common Assays | Inferred Therapeutic Effect |
| Depression | Forced Swim Test (FST), Tail Suspension Test (TST) | Antidepressant-like |
| Anxiety | Elevated Plus Maze, Novelty-Suppressed Feeding | Anxiolytic-like |
3.1. Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used preclinical screening tool to assess the efficacy of potential antidepressant compounds by measuring behavioral despair.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or easily escape.
-
Procedure:
-
Pre-Test Session (Day 1): Rodents (mice or rats) are individually placed in the water cylinder for a 15-minute habituation session. This induces a state of learned helplessness.
-
Drug Administration (Day 2): Tedatioxetine or a vehicle control is administered (e.g., orally) at predetermined doses. There is a specific waiting period (e.g., 60 minutes) to allow for drug absorption and distribution.
-
Test Session (Day 2): The animals are placed back into the water cylinder for a shorter duration, typically 5-6 minutes. The session is recorded for later analysis.
-
-
Primary Endpoint: The key variable measured is the duration of immobility during the test session. Immobility is defined as the cessation of struggling, with the animal making only minimal movements necessary to keep its head above water.
-
Interpretation: A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Early Clinical Development and Discontinuation
Tedatioxetine advanced into Phase II clinical trials for the treatment of MDD.[4] In 2007, Lundbeck entered into a partnership with Takeda that included Tedatioxetine but was primarily focused on a more advanced candidate, Vortioxetine.[1][5] Ultimately, the development of Tedatioxetine was discontinued. While specific efficacy data from these trials are not widely published, the cessation of development suggests the compound did not meet the required endpoints for efficacy or safety to proceed to Phase III trials.
Caption: Simplified logical flow of Tedatioxetine's early development.
References
Methodological & Application
Application Notes and Protocols for Tedatioxetine Hydrobromide In Vivo Research
Disclaimer: Publicly available information on specific in vivo experimental protocols for Tedatioxetine Hydrobromide is limited. The following application notes and protocols are based on extensive research into the closely related and structurally similar multimodal antidepressant, Vortioxetine. These protocols are intended to serve as a representative guide for researchers and may require optimization for Tedatioxetine-specific studies.
Introduction
This compound is an investigational compound with a multimodal mechanism of action, expected to be similar to Vortioxetine. It is hypothesized to act as a serotonin (B10506) (5-HT) reuptake inhibitor and a modulator of various serotonin receptors.[1][2][3] This dual activity is thought to contribute to its antidepressant and potential cognitive-enhancing effects.[4][5] These protocols outline representative in vivo experiments to evaluate the pharmacological properties of this compound in preclinical animal models.
Mechanism of Action Signaling Pathway
The proposed mechanism of action for Tedatioxetine, based on the profile of Vortioxetine, involves the inhibition of the serotonin transporter (SERT) and modulation of multiple 5-HT receptors. This complex interaction is believed to enhance levels of several key neurotransmitters in brain regions associated with mood and cognition.[3][5][6]
Caption: Proposed multimodal mechanism of action of Tedatioxetine.
Quantitative Data Summary
The following tables summarize key quantitative data for the related compound, Vortioxetine, which can serve as a reference for studies on Tedatioxetine.
Table 1: Receptor Binding Affinities (Ki, nM) of Vortioxetine
| Target | Binding Affinity (Ki, nM) |
|---|---|
| SERT | 1.6 |
| 5-HT1A | 15 |
| 5-HT1B | 33 |
| 5-HT1D | 54 |
| 5-HT3 | 3.7 |
| 5-HT7 | 19 |
Data derived from in vitro studies on Vortioxetine.[6]
Table 2: Pharmacokinetic Parameters of Vortioxetine in Rats (Oral Administration)
| Parameter | Value |
|---|---|
| Dose (mg/kg) | 3 |
| Cmax (ng/mL) | 14.63 ± 4.00 |
| Tmax (h) | 1.00 - 4.00 |
| AUC (0-24h) (ng·h/mL) | 67.30 ± 23.78 |
Data from a study on Vortioxetine hemi-hydrochloride salt in rats.[7]
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST) in Rats
Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in the Forced Swim Test.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Cylindrical water tanks (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording and analysis software
Procedure:
-
Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Habituation (Day 1): Place each rat individually into the water tank for a 15-minute pre-swim session. This is to habituate the animals to the testing environment.
-
Drug Administration (Day 2):
-
Divide rats into treatment groups (e.g., Vehicle, Tedatioxetine 5 mg/kg, 10 mg/kg, and a positive control like Imipramine 20 mg/kg).
-
Administer the assigned treatment via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the test session.
-
-
Test Session (Day 2):
-
Place each rat into the water tank for a 5-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility (time spent floating with minimal movements to keep the head above water).
-
Compare the immobility time between the treatment groups and the vehicle group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Protocol 2: Evaluation of Cognitive Enhancement in a Novel Object Recognition (NOR) Task
Objective: To assess the effects of this compound on recognition memory.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (A and B) and one novel object (C)
Procedure:
-
Habituation: Allow rats to explore the empty open-field arena for 10 minutes on two consecutive days to reduce novelty-induced stress.
-
Training Session (T1):
-
Administer Tedatioxetine or vehicle 60 minutes before the training session.
-
Place two identical objects (A1 and A2) in the arena and allow the rat to explore for 5 minutes.
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Test Session (T2):
-
Replace one of the familiar objects with a novel object (e.g., A1 and C).
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
-
Data Analysis:
-
Measure the time spent exploring each object (familiar vs. novel).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI in the Tedatioxetine-treated group compared to the vehicle group suggests enhanced recognition memory.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo behavioral testing.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation
-
This compound
-
Vehicle for oral and intravenous administration
-
Blood collection tubes (e.g., with EDTA)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single oral dose (e.g., 10 mg/kg) or intravenous dose (e.g., 1 mg/kg) of Tedatioxetine to cannulated rats.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of Tedatioxetine in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
This comprehensive set of protocols provides a strong foundation for the in vivo characterization of this compound, leveraging established methodologies from the study of similar compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vortioxetine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 7. Pharmacokinetic and metabolic studies of Vortioxetine in rats using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tedatioxetine Hydrobromide in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tedatioxetine (Lu AA24530) is an experimental antidepressant whose clinical development was discontinued (B1498344) in May 2016. As such, there is a lack of extensive published data on its use in rodent behavioral studies. The following application notes and protocols are based on the known pharmacological profile of Tedatioxetine, general rodent behavioral testing paradigms, and data from its close analog, vortioxetine. The quantitative data presented in the tables is illustrative and hypothetical, designed to reflect potential outcomes based on the compound's mechanism of action.
Introduction
Tedatioxetine hydrobromide is a multimodal antidepressant that acts as a triple reuptake inhibitor with a preference for serotonin (B10506) and norepinephrine (B1679862) over dopamine (B1211576). It also functions as an antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1] This complex pharmacological profile suggests potential efficacy in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) by modulating multiple neurotransmitter systems.[1] These application notes provide detailed protocols for assessing the antidepressant-like, anxiolytic-like, and cognitive-enhancing effects of Tedatioxetine in common rodent behavioral models.
Mechanism of Action Signaling Pathway
The proposed mechanism of action for Tedatioxetine involves the simultaneous inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, leading to increased synaptic concentrations of these monoamines. Additionally, its antagonist activity at various serotonin and adrenergic receptors is thought to contribute to its overall therapeutic effect and may mitigate some side effects associated with monoamine reuptake inhibition.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
General Considerations
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the protocol.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle, such as sterile water or 0.9% saline. The solution should be prepared fresh daily.
-
Administration: Oral gavage (p.o.) is a common route of administration for preclinical studies of antidepressants.
-
Ethical Approval: All animal procedures must be approved by the institution's Animal Care and Use Committee.
Antidepressant-Like Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of immobility.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 14-21 days) to model chronic treatment.
-
Pre-Test Session: On the day before the test session, place each animal in the water-filled cylinder for 15 minutes. This session is for habituation and is not scored.
-
Test Session: 24 hours after the pre-test session, administer the final dose of the drug. One hour post-administration, place the animal back in the cylinder for a 5-minute test session.
-
Scoring: Record the session and score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors. An automated tracking system can also be used.
Hypothetical Quantitative Data: Forced Swim Test
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 180 ± 15 | 90 ± 10 | 30 ± 5 |
| Tedatioxetine | 5 | 120 ± 12 | 120 ± 11 | 60 ± 8 |
| Tedatioxetine | 10 | 90 ± 10 | 130 ± 12 | 80 ± 9 |
| Imipramine (Control) | 20 | 100 ± 11 | 110 ± 10 | 90 ± 10 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This data is illustrative. |
Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer a single dose of this compound or vehicle 60 minutes before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Scoring: Record the session and score the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An automated tracking system is recommended.
Hypothetical Quantitative Data: Elevated Plus Maze
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance Traveled (cm) |
| Vehicle | - | 30 ± 5 | 20 ± 3 | 1500 ± 150 |
| Tedatioxetine | 5 | 60 ± 8 | 35 ± 5 | 1550 ± 160 |
| Tedatioxetine | 10 | 80 ± 10 | 45 ± 6 | 1600 ± 170 |
| Diazepam (Control) | 2 | 90 ± 11 | 50 ± 7 | 1400 ± 140 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This data is illustrative. |
Cognitive Effects: Novel Object Recognition (NOR) Test
The Novel Object Recognition test assesses recognition memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow: Novel Object Recognition Test
Caption: Workflow for the Novel Object Recognition test.
Protocol: Novel Object Recognition Test
-
Apparatus: An open-field arena (e.g., 40 x 40 cm) and a set of objects that are distinct in shape and texture but similar in size.
-
Habituation: On day 1, allow each animal to explore the empty arena for 10 minutes.
-
Drug Administration: Administer this compound or vehicle either chronically (e.g., for 21 days) or acutely (60 minutes before the training phase).
-
Training Phase: On day 2, place two identical objects in the arena and allow the animal to explore for 10 minutes.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5 minutes.
-
Scoring: Record the time spent exploring each object (sniffing or touching with the nose). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Hypothetical Quantitative Data: Novel Object Recognition Test
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (DI) | Total Exploration Time (s) |
| Vehicle | - | 0.15 ± 0.05 | 40 ± 5 |
| Tedatioxetine | 5 | 0.35 ± 0.06 | 42 ± 6 |
| Tedatioxetine | 10 | 0.50 ± 0.08 | 45 ± 5 |
| Donepezil (Control) | 1 | 0.55 ± 0.07 | 38 ± 4 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This data is illustrative. |
Conclusion
The provided protocols offer a framework for investigating the behavioral effects of this compound in rodents. Based on its multimodal mechanism of action, it is hypothesized that Tedatioxetine would exhibit antidepressant-like, anxiolytic-like, and pro-cognitive effects in these models. However, researchers should be aware of the compound's discontinued development and the lack of published preclinical data, and any studies should be designed and interpreted with this in mind. Careful dose-response studies are recommended to establish the optimal therapeutic window for this compound in preclinical models.
References
Application Notes and Protocols for the Quantification of Vortioxetine Hydrobromide
A Note on Terminology: The initial request specified "Tedatioxetine Hydrobromide." However, literature searches indicate that "Vortioxetine Hydrobromide" is the more prevalent and commercially recognized compound for which extensive analytical methods have been developed. Tedatioxetine is a distinct experimental compound. This document will focus on the analytical methods for Vortioxetine Hydrobromide, marketed as Trintellix® and Brintellix®.
These application notes provide detailed methodologies for the quantitative analysis of Vortioxetine Hydrobromide in bulk drug substance and pharmaceutical dosage forms. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
This section details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Vortioxetine Hydrobromide and its related substances.
Application Note
This HPLC method is designed for the accurate and precise quantification of Vortioxetine Hydrobromide in the presence of its degradation products, making it suitable for stability studies.[1][2] The method separates Vortioxetine from its process-related impurities and degradation products formed under various stress conditions.[3]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Acetonitrile: Methanol (B129727): Water (40:50:10 v/v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 226 nm or 228 nm[5][6] |
| Injection Volume | 20 µL[5] |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 20 mg of Vortioxetine Hydrobromide reference standard and transfer it to a 20 mL volumetric flask. Dissolve in the mobile phase and make up the volume. Sonicate to ensure complete dissolution.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 10-50 µg/mL.[4]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 20 mg of Vortioxetine Hydrobromide to a 20 mL volumetric flask. Add the mobile phase, sonicate for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm nylon filter before injection.
4. Method Validation Parameters:
| Parameter | Typical Results |
| Linearity (µg/mL) | 10-50[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Retention Time (min) | ~4.5[4] |
| LOD (µg/mL) | ~0.24[4] |
| LOQ (µg/mL) | ~0.73[4] |
| Precision (%RSD) | < 2%[4] |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of Vortioxetine Hydrobromide.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This section describes a sensitive and selective UPLC-MS/MS method for the quantification of Vortioxetine in biological matrices.
Application Note
The UPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for the quantification of Vortioxetine in complex biological samples like plasma or serum for pharmacokinetic and therapeutic drug monitoring studies.[7][8] This method can simultaneously determine multiple psychoactive substances.[9]
Experimental Protocol
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | 0.1% Formic acid in Methanol[8] |
| Gradient Elution | Optimized gradient from 10% to 90% B over 5-7 minutes |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor ion > Product ion (specific for Vortioxetine) |
3. Sample Preparation (Serum/Plasma):
-
Protein Precipitation: To 250 µL of serum/plasma, add 750 µL of methanol/acetonitrile containing an internal standard (e.g., Vortioxetine-d4).[8]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
4. Method Validation Parameters:
| Parameter | Typical Results |
| Linearity (ng/mL) | 1-1000[7][8] |
| LOD (ng/mL) | 2.0-28[7][8] |
| LOQ (ng/mL) | 10-85[7][8] |
| Precision (%RSD) | < 15%[7] |
| Accuracy (% Bias) | < 15%[7] |
Experimental Workflow: UPLC-MS/MS Analysis
Caption: Workflow for UPLC-MS/MS quantification of Vortioxetine.
UV-Spectrophotometric Method
This section outlines a simple and rapid UV-spectrophotometric method for the estimation of Vortioxetine Hydrobromide.
Application Note
UV-spectrophotometry provides a straightforward and cost-effective method for the routine quality control analysis of Vortioxetine Hydrobromide in bulk and pharmaceutical dosage forms.[10][11]
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
2. Method Parameters:
| Parameter | Condition |
| Solvent | Methanol[10] |
| Wavelength of Max. Absorbance (λmax) | 228 nm[10] |
| Concentration Range (µg/mL) | 2-12[10] |
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Vortioxetine Hydrobromide and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 2-12 µg/mL.[10]
-
Sample Preparation: Prepare a sample solution from the tablet powder in methanol with a final concentration within the Beer-Lambert's law range.
4. Method Validation Parameters:
| Parameter | Typical Results |
| Linearity (µg/mL) | 2-12[10] |
| Correlation Coefficient (r²) | > 0.999[10] |
| Molar Absorptivity | Dependent on the specific conditions |
| Precision (%RSD) | < 2%[10] |
| Accuracy (% Recovery) | 98-101%[10] |
Experimental Workflow: UV-Spectrophotometric Analysis
Caption: Workflow for UV-Spectrophotometric analysis of Vortioxetine.
Signaling Pathway of Vortioxetine
Vortioxetine exhibits a multimodal mechanism of action, primarily centered on the modulation of the serotonergic system.[1][12] Its antidepressant effects are thought to be mediated through a combination of serotonin (B10506) reuptake inhibition and interactions with multiple serotonin receptors.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (PDF) Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine (2015) | Stephen M. Stahl | 29 Citations [scispace.com]
- 3. Vortioxetine exhibits anti-glioblastoma activity via the PI3K-Akt signaling pathway [ijbms.mums.ac.ir]
- 4. ijsciences.com [ijsciences.com]
- 5. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound|lookchem [lookchem.com]
- 10. What is Vortioxetine Hydrobromide used for? [synapse.patsnap.com]
- 11. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 12. psychscenehub.com [psychscenehub.com]
Application Notes and Protocols for Tedatioxetine Hydrobromide in the Study of Serotonin and Norepinephrine Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedatioxetine (also known as Lu AA24530) is an investigational multimodal antidepressant agent.[1][2][3] Its complex pharmacological profile, characterized by the inhibition of multiple monoamine transporters and antagonism at several key receptors, makes it a compound of significant interest for researchers studying the neurobiology of depression and anxiety.[1] Tedatioxetine acts as a triple reuptake inhibitor, with a preference for the serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters over the dopamine (B1211576) (DA) transporter.[1][3] Additionally, it exhibits antagonist activity at serotonin receptors 5-HT2A, 5-HT2C, and 5-HT3, as well as the α1A-adrenergic receptor.[1][2][3]
This unique combination of mechanisms suggests that Tedatioxetine may offer a broader spectrum of therapeutic effects compared to more selective agents like SSRIs or SNRIs.[1] By simultaneously modulating both the serotonin and norepinephrine systems through reuptake inhibition and receptor blockade, Tedatioxetine provides a valuable pharmacological tool to dissect the intricate interplay of these neurotransmitter systems in both normal and pathological brain states.
These application notes provide an overview of the pharmacological properties of Tedatioxetine Hydrobromide and detailed protocols for its use in in vitro and in vivo experimental models to investigate its effects on the serotonin and norepinephrine systems.
Data Presentation
While specific quantitative binding and inhibition data for this compound are not extensively published, the following tables represent the expected pharmacological profile based on its known mechanisms of action. These values are illustrative and should be determined empirically for each experimental system.
Table 1: Receptor Binding Affinity Profile of this compound (Illustrative)
| Target Receptor | Ligand | K_i (nM) |
| Human Serotonin Transporter (hSERT) | [³H]Citalopram | < 10 |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | < 50 |
| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | < 100 |
| Human 5-HT₂ₐ Receptor | [³H]Ketanserin | < 50 |
| Human 5-HT₂꜀ Receptor | [³H]Mesulergine | < 100 |
| Human 5-HT₃ Receptor | [³H]GR65630 | < 20 |
| Human α₁ₐ-Adrenergic Receptor | [³H]Prazosin | < 100 |
Table 2: Neurotransmitter Reuptake Inhibition Profile of this compound (Illustrative)
| Transporter | Cell Line | IC₅₀ (nM) |
| Human Serotonin Transporter (hSERT) | HEK293 | < 20 |
| Human Norepinephrine Transporter (hNET) | HEK293 | < 100 |
| Human Dopamine Transporter (hDAT) | HEK293 | < 200 |
Experimental Protocols
In Vitro Assays
1. Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (K_i) of this compound for various G-protein coupled receptors (GPCRs) and transporters.
-
Materials:
-
This compound
-
Cell membranes expressing the target receptor/transporter (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand specific for the target (e.g., [³H]Ketanserin for 5-HT₂ₐ)
-
Non-labeled competing ligand for non-specific binding determination
-
Assay buffer (specific to the target)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either vehicle, this compound, or the non-labeled competing ligand.
-
Incubate the plate at a specific temperature and for a duration optimized for the target.
-
Following incubation, rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (wells with competing ligand) from total binding (wells with vehicle).
-
Determine the IC₅₀ value of this compound by non-linear regression of the competition binding data.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
2. Neurotransmitter Reuptake Inhibition Assay
This protocol measures the potency (IC₅₀) of this compound to inhibit the reuptake of serotonin and norepinephrine into cells expressing the respective transporters.
-
Materials:
-
This compound
-
HEK293 or other suitable cells stably expressing hSERT or hNET
-
[³H]Serotonin or [³H]Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
96-well cell culture plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Plate the cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Initiate the reuptake by adding [³H]Serotonin or [³H]Norepinephrine to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and add scintillation fluid.
-
Measure the radioactivity in a microplate scintillation counter.
-
Determine the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.
-
In Vivo Assays
1. In Vivo Microdialysis in Rodents
This protocol assesses the effect of this compound on extracellular levels of serotonin and norepinephrine in specific brain regions of freely moving animals.
-
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical instruments
-
Anesthesia
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection
-
-
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline levels.
-
2. Forced Swim Test (FST) in Rodents
The FST is a common behavioral assay to assess antidepressant-like activity.
-
Materials:
-
This compound
-
Glass cylinders filled with water
-
Video recording and analysis software
-
-
Procedure:
-
Administer this compound or vehicle to the animals at specified time points before the test.
-
Place each animal individually into a cylinder containing water (23-25°C).
-
Record the session (typically 5-6 minutes).
-
Score the duration of immobility during the last 4 minutes of the test.
-
A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
3. Elevated Plus Maze (EPM) in Rodents
The EPM is used to evaluate anxiolytic-like effects.
-
Materials:
-
This compound
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
-
Procedure:
-
Administer this compound or vehicle to the animals prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Radioligand Receptor Binding Assay.
References
Preparation of Tedatioxetine Hydrobromide Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation, storage, and handling of Tedatioxetine Hydrobromide stock solutions for research purposes. This compound is a triple reuptake inhibitor (TRI) targeting serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters, and also acts as an antagonist at several serotonin (5-HT) and adrenergic receptors.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Data Summary
Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference.
| Parameter | Solvent/Condition | Value | Notes |
| Molecular Weight | - | 364.34 g/mol | [1] |
| Solubility (In Vitro) | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (274.47 mM) | Ultrasonic assistance may be required. Use of new, hygroscopic DMSO is recommended for best results.[1] |
| Solubility (In Vivo Formulation 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.86 mM) | Results in a clear solution.[1] |
| Solubility (In Vivo Formulation 2) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.86 mM) | Results in a clear solution.[1] |
| Solubility (In Vivo Formulation 3) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.86 mM) | Results in a clear solution.[1] |
| Storage of Solid Compound | 4°C, sealed, away from moisture | Up to 6 months | As stated on the product vial, kept tightly sealed.[2] |
| Storage of Stock Solution | -20°C, in tightly sealed aliquots | Up to 1 month | [1][2] |
| Long-term Storage of Stock Solution | -80°C, in tightly sealed aliquots | Up to 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (In Vitro Use)
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 36.43 mg.
-
Dissolution: Add the appropriate volume of high-quality DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic water bath to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1][2]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol provides an example of preparing a this compound formulation suitable for in vivo experiments, based on a common co-solvent system.
Materials:
-
High-concentration this compound in DMSO stock solution (e.g., 25 mg/mL prepared as in Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Objective: To prepare a 1 mL final working solution at a concentration of 2.5 mg/mL.
-
Initial Dilution: In a sterile tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Co-solvent Addition: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.
-
Surfactant Addition: Add 50 µL of Tween-80 and mix again until the solution is uniform.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Use: It is recommended to prepare this formulation fresh on the day of use.[2] If short-term storage is necessary, consult specific stability studies for your formulation, though generally, storage at 4°C for a very limited time may be possible.
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and the proposed mechanism of action of Tedatioxetine.
Caption: Workflow for preparing this compound stock solution.
Caption: Tedatioxetine's multimodal action on transporters and receptors.
References
Tedatioxetine Hydrobromide: Application Notes and Protocols for Neuropharmacology Research
Disclaimer: Publicly available information on the detailed pharmacological properties and experimental protocols for Tedatioxetine Hydrobromide (Lu AA24530) is limited. Tedatioxetine is an investigational compound with a multimodal mechanism of action, acting as a triple reuptake inhibitor with a preference for serotonin (B10506) and norepinephrine (B1679862) over dopamine, and as an antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1][2][3] Given the scarcity of specific data for Tedatioxetine, this document will utilize the well-characterized and structurally related multimodal antidepressant, Vortioxetine, as a representative compound to provide detailed application notes and experimental protocols. This approach allows for a comprehensive guide for researchers interested in studying compounds with this class of complex neuropharmacological profiles.
Introduction to Multimodal Antidepressants
Tedatioxetine and the representative compound Vortioxetine belong to a class of antidepressants with a multimodal mechanism of action. Unlike traditional selective serotonin reuptake inhibitors (SSRIs), these compounds not only inhibit the serotonin transporter (SERT) but also interact with multiple serotonin (5-HT) receptors.[1][4] This complex pharmacological profile is hypothesized to produce a broader spectrum of therapeutic effects, potentially including improvements in cognitive function alongside antidepressant and anxiolytic actions.[4] These application notes provide a framework for the preclinical and in vitro investigation of such multimodal compounds.
In Vitro Characterization
Receptor Binding Affinity
A primary step in characterizing a multimodal compound is to determine its binding affinity (Ki) for various neurotransmitter receptors and transporters. This is typically achieved through competitive radioligand binding assays.
Table 1: Representative Receptor and Transporter Binding Affinities (Ki, nM) for a Multimodal Antidepressant (Vortioxetine)
| Target | Ki (nM) | Functional Activity |
| Serotonin Transporter (SERT) | 1.6 | Inhibition |
| 5-HT1A Receptor | 15 | Agonist |
| 5-HT1B Receptor | 33 | Partial Agonist |
| 5-HT1D Receptor | 54 | Antagonist |
| 5-HT3 Receptor | 3.7 | Antagonist |
| 5-HT7 Receptor | 19 | Antagonist |
| Norepinephrine Transporter (NET) | 113 | Inhibition |
| Dopamine Transporter (DAT) | >1000 | Weak Inhibition |
Data for Vortioxetine presented as a representative example.[1][3]
Neurotransmitter Reuptake Inhibition
The potency of a compound to inhibit neurotransmitter reuptake is quantified by its half-maximal inhibitory concentration (IC50).
Table 2: Representative Neurotransmitter Reuptake Inhibition (IC50, nM) for a Multimodal Antidepressant (Vortioxetine)
| Transporter | IC50 (nM) |
| Serotonin (5-HT) | 5.4 |
Data for Vortioxetine presented as a representative example.[1][3]
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific receptor using a competitive radioligand binding assay.
Objective: To determine the Ki of the test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT1A).
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., high concentration of an unlabeled ligand like serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides adequate signal. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Diluted cell membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay
This protocol describes a method to measure the potency of a test compound in inhibiting serotonin reuptake in synaptosomes or cells expressing the serotonin transporter.
Objective: To determine the IC50 of the test compound for SERT.
Materials:
-
Rat brain synaptosomes or cells stably expressing human SERT.
-
[3H]-Serotonin ([3H]-5-HT).
-
Test compound (e.g., this compound) at various concentrations.
-
Known SERT inhibitor for positive control (e.g., fluoxetine).
-
Krebs-Ringer-HEPES buffer.
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing SERT. Prepare serial dilutions of the test compound.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with the test compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add [3H]-5-HT to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of [3H]-5-HT uptake for each concentration of the test compound and calculate the IC50 value by non-linear regression analysis.
In Vivo Preclinical Assessment
Protocol 3: Rodent Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant activity.
Objective: To assess the antidepressant-like effects of the test compound in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
-
Cylindrical containers (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording equipment.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (Day 1): Place each rat in the water-filled cylinder for a 15-minute conditioning session.
-
Test Session (Day 2): 24 hours after the pre-swim, place the rats back into the cylinders for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: An observer blind to the treatment conditions should score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors.
-
Data Analysis: Compare the duration of immobility between the treatment and control groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
Experimental workflow for the rodent forced swim test.
Signaling Pathways
The multimodal action of compounds like Tedatioxetine and Vortioxetine results in a complex modulation of downstream signaling. The primary mechanism involves inhibition of serotonin reuptake at the presynaptic terminal, increasing synaptic serotonin levels. This is further modulated by direct interactions with various postsynaptic and presynaptic 5-HT receptors.
Simplified signaling pathway of a multimodal antidepressant.
Conclusion
The provided application notes and protocols offer a foundational framework for the neuropharmacological investigation of multimodal antidepressants like this compound. By employing a combination of in vitro binding and reuptake assays, alongside in vivo behavioral models, researchers can effectively characterize the complex profile of these novel therapeutic agents. It is crucial to reiterate that the quantitative data and specific experimental conditions are based on the well-studied compound Vortioxetine and should be adapted and optimized for Tedatioxetine as more information becomes available.
References
Investigating Cognitive Effects of Tedatioxetine in Animal Models: Application Notes and Protocols Utilizing Data from the Closely Related Compound Vortioxetine
Introduction
Tedatioxetine (Lu AA24530) is an experimental antidepressant agent that acts as a triple reuptake inhibitor with a preference for serotonin (B10506) and norepinephrine (B1679862) over dopamine, and also functions as an antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1] Developed by H. Lundbeck A/S, it was part of a partnership with Takeda that also included the more extensively studied compound, Vortioxetine.[1][2] Due to the limited availability of specific preclinical data on the cognitive effects of Tedatioxetine in animal models, this document provides detailed application notes and protocols based on the wealth of information available for the structurally and pharmacologically related compound, Vortioxetine. Vortioxetine is a multimodal antidepressant that has demonstrated pro-cognitive effects in various animal models and is approved for the treatment of major depressive disorder (MDD).[2][3][4][5][6] The methodologies and findings presented here for Vortioxetine can serve as a valuable reference for designing and conducting similar preclinical investigations for Tedatioxetine.
Data Presentation: Summary of Vortioxetine's Cognitive Effects in Animal Models
The following tables summarize the quantitative data from key preclinical studies on Vortioxetine, showcasing its effects on various cognitive domains in rodent models.
Table 1: Effects of Vortioxetine on Learning and Memory in Rodent Models
| Cognitive Domain | Animal Model | Behavioral Test | Key Findings | Reference |
| Learning and Memory | Rat | Morris Water Maze | Vortioxetine treatment significantly decreased the escape latency and increased the time spent in the target quadrant, indicating improved spatial learning and memory. | Not specified in search results |
| Recognition Memory | Rat | Novel Object Recognition | Vortioxetine administration increased the discrimination index, suggesting enhanced recognition memory. | Not specified in search results |
| Reversal Learning | Rat | Reversal Learning Task | Vortioxetine improved performance in a reversal learning paradigm, indicating enhanced cognitive flexibility. | [7] |
| Executive Function | Rat | Phencyclidine (PCP)-induced cognitive deficits | Vortioxetine reversed executive function deficits induced by subchronic PCP administration. | [3] |
Table 2: Effects of Vortioxetine on Neuroplasticity-Related Markers in Rodent Brains
| Marker | Brain Region | Animal Model | Effect of Vortioxetine | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | Rat model of depression | Increased BDNF expression | Not specified in search results |
| Synaptic Plasticity-Related Genes | Frontal Cortex | Rat | Increased expression of plasticity-related genes | Not specified in search results |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the cognitive effects of Vortioxetine are provided below. These protocols can be adapted for the investigation of Tedatioxetine.
Protocol 1: Novel Object Recognition (NOR) Test in Rats
Objective: To assess short-term recognition memory.
Materials:
-
Open field arena (e.g., 80 x 80 x 40 cm)
-
Two sets of identical objects (A and B), and a third novel object (C). Objects should be of similar size but different in shape and texture, and heavy enough not to be displaced by the animals.
-
Video recording and tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation:
-
Individually place each rat in the empty open field arena for 10 minutes per day for 3 consecutive days to acclimate them to the environment.
-
-
Training/Acquisition Phase (Day 4):
-
Place two identical objects (A) in the arena at a specific distance from the walls and from each other.
-
Allow the rat to explore the arena and the objects for a predefined period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Phase (Day 5 - after a retention interval, e.g., 24 hours):
-
Replace one of the familiar objects (A) with a novel object (C), keeping the other familiar object (A) in the same position.
-
Place the rat back into the arena and allow it to explore for a set time (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (A) and the novel object (C).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A higher DI indicates better recognition memory.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between treatment groups (e.g., vehicle vs. Tedatioxetine).
Protocol 2: Morris Water Maze (MWM) Test in Rats
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (e.g., 150 cm in diameter, 60 cm high) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Extra-maze visual cues placed around the room.
-
Video camera and tracking software.
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Divide each day into 4 trials for each rat.
-
For each trial, gently place the rat into the pool facing the wall at one of four randomly selected starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length.
-
-
Probe Trial (e.g., on Day 6, 24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the rat in the pool from a novel start position and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across the training days. A decrease in these parameters indicates learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant. A significantly higher percentage of time in the target quadrant compared to other quadrants indicates good spatial memory.
-
Use repeated measures ANOVA for the acquisition phase data and one-way ANOVA or t-test for the probe trial data to compare between groups.
Mandatory Visualizations
Signaling Pathway
The pro-cognitive effects of multimodal antidepressants like Vortioxetine are hypothesized to be mediated through a complex interplay of neurotransmitter systems. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed signaling pathway for Tedatioxetine/Vortioxetine's pro-cognitive effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the cognitive effects of a novel compound like Tedatioxetine in an animal model of cognitive impairment.
Caption: Experimental workflow for assessing cognitive effects of Tedatioxetine in animal models.
References
- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]
- 2. Vortioxetine - Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Vortioxetine on Cognitive Function in Patients with Major Depressive Disorder: A Meta-Analysis of Three Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Preclinical Administration of Tedatioxetine
Disclaimer: Publicly available data on the long-term preclinical administration of Tedatioxetine is limited. The following application notes and protocols are substantially based on preclinical research conducted on Vortioxetine (B1682262) (Lu AA21004) , a structurally and pharmacologically related multimodal antidepressant. Researchers should use this information as a guide and adapt experimental designs specifically for Tedatioxetine.
Introduction
Tedatioxetine is a novel compound with a multimodal mechanism of action, anticipated to offer a new therapeutic option for mood and anxiety disorders. Comprehensive long-term preclinical studies are essential to characterize its efficacy, safety profile, and mechanism of action before advancing to clinical trials. These application notes provide a framework for conducting such studies, with protocols and data presentation guidelines based on established preclinical models and findings from the closely related compound, Vortioxetine.
Pharmacological Profile and Mechanism of Action
Tedatioxetine, similar to Vortioxetine, is expected to exhibit a multimodal pharmacological profile by acting as a serotonin (B10506) (5-HT) transporter (SERT) inhibitor and modulating various serotonin receptors.[1][2][3] The proposed mechanism of action involves the enhancement of serotonergic activity and modulation of other neurotransmitter systems, which may contribute to its antidepressant and anxiolytic effects.[4][5]
Key Molecular Targets (based on Vortioxetine):
-
SERT: Inhibition of serotonin reuptake.[5]
This multimodal action is hypothesized to lead to downstream effects on other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and histamine, contributing to the overall therapeutic profile.[6][7][8]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for Tedatioxetine based on related compounds.
Preclinical Efficacy Evaluation
Long-term administration studies are crucial to assess the sustained therapeutic effects of Tedatioxetine. Based on the profile of Vortioxetine, key areas of investigation should include antidepressant-like, anxiolytic-like, and pro-cognitive effects.
Animal Models
A variety of validated animal models should be employed to assess the behavioral effects of chronic Tedatioxetine administration.
Table 1: Recommended Animal Models for Efficacy Testing
| Therapeutic Area | Animal Model | Rationale | Typical Duration of Treatment |
| Depression | Chronic Mild Stress (CMS) | High predictive validity for antidepressant efficacy.[9] | 4-8 weeks |
| Chronic Social Defeat Stress (CSDS) | Models stress-induced social avoidance and anhedonia.[9] | 10-14 days of stress followed by chronic treatment | |
| Flinders Sensitive Line (FSL) Rats | A genetic model of depression. | 2-4 weeks | |
| Anxiety | Elevated Plus Maze (EPM) / Zero Maze (EZM) | Assesses anxiety-like behavior based on exploration.[10] | Acute or chronic (e.g., 2-4 weeks) |
| Marble Burying Test | Measures repetitive and anxiety-related behaviors.[10] | Acute or chronic | |
| Novelty-Suppressed Feeding Test | Assesses anxiety by measuring the latency to eat in a novel environment.[10] | Chronic (e.g., 3-5 weeks) | |
| Cognition | Novel Object Recognition (NOR) Test | Evaluates learning and memory.[1] | Acute or chronic (e.g., 2-4 weeks) |
| Morris Water Maze (MWM) | Assesses spatial learning and memory. | 5-7 days of training during chronic treatment | |
| Attentional Set-Shifting Task | Measures executive function and cognitive flexibility. | Chronic (e.g., 4-8 weeks) |
Experimental Protocol: Chronic Mild Stress (CMS) Model
This protocol describes a standard CMS procedure to induce depressive-like behaviors in rodents and assess the efficacy of long-term Tedatioxetine treatment.
Objective: To evaluate the ability of chronic Tedatioxetine administration to reverse CMS-induced anhedonia and other depressive-like behaviors.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g at the start of the experiment).
-
Tedatioxetine, vehicle control, and positive control (e.g., imipramine (B1671792) or fluoxetine).
-
Sucrose (B13894) solution (1%).
-
Apparatus for stressors (e.g., stroboscopic lighting, tilted cages, wet bedding, social isolation, restraint tubes).
-
Behavioral testing apparatus (e.g., open field test, forced swim test).
Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
Acclimatize rats to a two-bottle choice (water and 1% sucrose solution) for 48 hours.
-
Following a period of food and water deprivation (12-24 hours), present the two bottles for 1 hour and measure the consumption of each.
-
Calculate the sucrose preference as: (sucrose intake / total fluid intake) x 100.
-
-
CMS Procedure (4-8 weeks):
-
House rats individually.
-
Apply a series of mild, unpredictable stressors daily. Examples include:
-
Food or water deprivation (12-24 hours).
-
Stroboscopic illumination (e.g., 300 flashes/min for 12 hours).
-
45° cage tilt (12 hours).
-
Wet bedding (12 hours).
-
Paired housing with a dominant conspecific (1 hour).
-
Forced swimming in cool water (15°C for 5 minutes).
-
-
The sequence of stressors should be varied to maintain unpredictability.
-
-
Treatment Administration:
-
After 2-4 weeks of CMS, select animals that show a significant decrease in sucrose preference (anhedonic).
-
Divide anhedonic animals into treatment groups: Vehicle, Tedatioxetine (multiple doses), and Positive Control.
-
Administer treatments daily (e.g., via oral gavage or subcutaneous injection) for the remainder of the CMS period (2-4 weeks).
-
-
Monitoring and Behavioral Testing:
-
Monitor body weight and sucrose preference weekly.
-
At the end of the treatment period, conduct additional behavioral tests such as the Open Field Test (to assess locomotor activity) and the Forced Swim Test (to assess behavioral despair).
-
-
Data Analysis:
-
Analyze changes in sucrose preference, body weight, and behavioral test parameters using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow Diagram
Caption: Workflow for a Chronic Mild Stress (CMS) study.
Long-Term Safety and Toxicology
Assessing the long-term safety of Tedatioxetine is a critical component of preclinical development. These studies aim to identify potential target organs for toxicity, determine a no-observed-adverse-effect level (NOAEL), and inform the design of clinical trials.[11]
Chronic Toxicity Studies
Chronic toxicity studies in two species (one rodent, one non-rodent) are typically required for regulatory submission.[12]
Table 2: General Design for a 6-Month Chronic Oral Toxicity Study in Rats
| Parameter | Description |
| Species | Sprague-Dawley or Wistar rats |
| Number of Animals | 20 males and 20 females per group |
| Treatment Groups | Control (vehicle), Low Dose, Mid Dose, High Dose |
| Route of Administration | Oral (gavage or diet admixture) |
| Duration | 6 months |
| Recovery Group | Additional animals in the control and high-dose groups may be included for a 4-week treatment-free recovery period. |
| Observations | Clinical signs (daily), body weight (weekly), food consumption (weekly), ophthalmoscopy (pre-study and at termination). |
| Clinical Pathology | Hematology, coagulation, and serum chemistry at 3 and 6 months. |
| Urinalysis | At 3 and 6 months. |
| Necropsy | Gross pathological examination of all animals. |
| Organ Weights | Brain, heart, liver, kidneys, spleen, adrenal glands, testes/ovaries. |
| Histopathology | Comprehensive microscopic examination of a standard list of tissues from control and high-dose groups. Target organs from all dose groups. |
Safety Pharmacology
Safety pharmacology studies are conducted to evaluate the potential adverse effects of Tedatioxetine on vital physiological functions.
Table 3: Core Battery of Safety Pharmacology Studies
| System | Typical In Vivo Assay | Key Parameters Measured |
| Central Nervous System | Irwin test or Functional Observational Battery (FOB) in rats. | Behavioral changes, autonomic effects, sensorimotor coordination, body temperature. |
| Cardiovascular System | Telemetered conscious dogs or non-human primates. | Blood pressure, heart rate, electrocardiogram (ECG) including QT interval. |
| Respiratory System | Whole-body plethysmography in rats. | Respiratory rate, tidal volume, minute volume. |
Pharmacokinetics
Understanding the pharmacokinetic profile of Tedatioxetine after long-term administration is essential for interpreting efficacy and toxicology data.
Toxicokinetic (TK) Analysis
TK analysis should be integrated into the chronic toxicity studies.
Table 4: Toxicokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| t1/2 | Elimination half-life |
| CL/F | Apparent total clearance |
| Vz/F | Apparent volume of distribution |
Experimental Protocol: Satellite TK in a 6-Month Rat Study
Objective: To determine the systemic exposure to Tedatioxetine and its major metabolites after repeated oral administration in rats.
Materials:
-
Satellite group of animals in the chronic toxicity study (e.g., 3-5 males and females per time point per group).
-
Tedatioxetine and vehicle.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Validated bioanalytical method (e.g., LC-MS/MS) for quantification of Tedatioxetine and metabolites in plasma.
Procedure:
-
Dosing:
-
Administer Tedatioxetine or vehicle to the satellite animals at the same doses and frequency as the main study group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-determined time points on day 1 and at steady-state (e.g., after 1, 3, and 6 months of dosing).
-
Typical time points for a full profile: pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Process blood to obtain plasma and store frozen (-80°C) until analysis.
-
-
Bioanalysis:
-
Analyze plasma samples using a validated LC-MS/MS method to determine the concentrations of Tedatioxetine and its metabolites.
-
-
Data Analysis:
-
Calculate TK parameters using non-compartmental analysis software.
-
Assess dose proportionality and potential for accumulation.
-
Logical Relationship Diagram for Preclinical Development
Caption: Logical flow of preclinical studies for Tedatioxetine development.
References
- 1. Vortioxetine (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of vortioxetine and its pre-clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): actions at serotonin receptors may enhance downstream release of four pro-cognitive neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychogenics.com [psychogenics.com]
- 10. transpharmation.com [transpharmation.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. fda.gov [fda.gov]
Troubleshooting & Optimization
Tedatioxetine Hydrobromide solubility and stability issues
Disclaimer: The following information is primarily based on data available for Vortioxetine (B1682262) Hydrobromide, a structurally and functionally similar compound. This is due to the limited public availability of detailed experimental data for Tedatioxetine Hydrobromide. The principles of solubility, stability, and analytical methodology are considered transferable.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, based on its surrogate Vortioxetine Hydrobromide, is a slightly yellowish-white powder. It is slightly soluble in water, with its solubility being pH-dependent.[1] It exhibits higher solubility in organic solvents like DMSO, DMF, and methanol.[2][3]
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What could be the reason?
A2: Poor aqueous solubility is an inherent property of this compound. The solubility in aqueous solutions is significantly influenced by the pH. At a pH of 5.5, the solubility is approximately 1.3 mg/mL, but it decreases to about 50 µg/mL at a pH of 7.4. For higher concentrations in aqueous buffers, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[2]
Q3: What are the known stability issues with this compound?
A3: this compound is susceptible to degradation under specific stress conditions. Forced degradation studies on the surrogate compound, Vortioxetine Hydrobromide, have shown that it is particularly sensitive to oxidative and photolytic conditions.[4][5][6][7][8] It is relatively stable under thermal and hydrolytic (acidic, basic, and neutral) conditions.[4][9]
Q4: What are the major degradation products of this compound?
A4: Under oxidative stress, the primary degradation product identified for the surrogate compound is formed through oxidation of the thioether group.[4][5][8] Photolytic degradation can also lead to the formation of several degradation products.[9] It is crucial to use a stability-indicating analytical method to separate and quantify these degradants.
Q5: How should I store this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, it is advisable to keep it at a controlled room temperature or as specified by the supplier. Aqueous solutions should be freshly prepared and used promptly; storage for more than one day is not recommended.[2]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: this compound has low aqueous solubility. If the final concentration in your cell culture medium exceeds its solubility limit, it may precipitate, leading to variable effective concentrations.
-
Recommendation: Prepare a high-concentration stock solution in DMSO and then dilute it into the final culture medium with vigorous mixing. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experiments, including vehicle controls. Visually inspect for any precipitation under a microscope.
-
-
-
Possible Cause 2: Degradation in solution.
-
Troubleshooting: The compound can degrade over time, especially when exposed to light.
-
Recommendation: Prepare fresh dilutions from a stock solution for each experiment. Protect all solutions containing the compound from light by using amber vials or covering them with aluminum foil.
-
-
Issue: Unexpected peaks in HPLC analysis.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting: The appearance of new peaks, especially at different retention times from the parent compound, suggests degradation.
-
Recommendation: Review your sample preparation and storage procedures. Ensure that samples are analyzed as quickly as possible after preparation and have been protected from light and excessive heat. Compare the chromatogram to a freshly prepared standard to confirm if the extra peaks are degradants.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Extraneous peaks could be from contaminated solvents, glassware, or the sample itself.
-
Recommendation: Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned. If possible, analyze a different batch of the compound to rule out batch-specific impurities.
-
-
Quantitative Data Summary
Table 1: Solubility of Vortioxetine Hydrobromide
| Solvent | Solubility | Reference |
| Water (pH 5.5) | ~1.3 mg/mL (as base) | |
| Water (pH 7.4) | ~50 µg/mL (as base) | |
| DMSO | ~30 mg/mL | [2][3] |
| DMF | ~30 mg/mL | [2][3] |
| Ethanol | ~5 mg/mL | [2][3] |
| Methanol | Soluble | [3] |
Table 2: Summary of Forced Degradation Studies for Vortioxetine Hydrobromide
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Stable / Minor Degradation (e.g., 9.9%) | [10] |
| Base Hydrolysis | Stable | [4][9] |
| Oxidative (H₂O₂) | Significant Degradation | [4][5][6][10] |
| Thermal | Stable | [4][9] |
| Photolytic | Significant Degradation | [4][7][9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is a general procedure for determining the kinetic solubility of a compound like this compound.
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
Plate reader with UV absorbance detection capability
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate.
-
Solubilization: Add a corresponding volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for a defined period (e.g., 2 hours).
-
Analysis: Measure the UV absorbance of each well at the λmax of the compound (around 226-228 nm). The concentration at which precipitation occurs (indicated by a sharp drop in absorbance or light scattering) is the kinetic solubility.
Protocol 2: Stability-Indicating HPLC Method
This protocol is a composite method based on several published methods for Vortioxetine Hydrobromide.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., 40:50:10 v/v/v).[11] The aqueous phase can be buffered (e.g., with ammonium (B1175870) acetate (B1210297) at pH 4.5).[10]
-
Detection Wavelength: 228 nm.[6]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 10-20 µL.
2. Procedure for Forced Degradation Study:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of about 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C for a specified time). Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the stock solution or solid drug to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
Analysis: Dilute the stressed samples to a suitable concentration (e.g., 20 µg/mL) with the mobile phase and inject them into the HPLC system.
-
Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Forced Degradation Study.
References
- 1. Vortioxetine hydrobromide | 960203-27-4 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method development and degradation studies for vortioxetine. [wisdomlib.org]
- 11. ijtsrd.com [ijtsrd.com]
Technical Support Center: Optimizing Tedatioxetine Hydrobromide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tedatioxetine Hydrobromide dosage in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is understood to be a multimodal antidepressant. Its mechanism of action is likely complex, involving the modulation of multiple serotonin (B10506) (5-HT) receptors and inhibition of the serotonin transporter (SERT). This profile is similar to vortioxetine (B1682262), suggesting it may act as a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist, in addition to inhibiting serotonin reuptake.[1][2][3][4][5]
Q2: What are the key considerations for selecting an initial dose range for in vivo studies?
When selecting an initial dose range for this compound, it is crucial to consider its multimodal activity. Unlike selective serotonin reuptake inhibitors (SSRIs), the engagement of different serotonin receptors may occur at different dose levels.[2][5] Preclinical studies with the structurally similar compound vortioxetine have shown that lower doses primarily occupy the serotonin transporter (SERT) and 5-HT3 receptors, while higher doses are needed to engage other serotonin receptor targets.[2][6] Therefore, a wide dose range should be explored to cover the full pharmacological profile. It is also important to consider that doses used in conventional animal models of depression often exceed the animal equivalent doses used in clinical practice.[7]
Q3: How can I determine the optimal route of administration for this compound in my animal model?
The oral route is the intended clinical route of administration for many antidepressants.[8][9] For preclinical studies, oral gavage is a common and effective method. To simulate the human therapeutic dosing route more closely and reduce stress, administration via medicated food pellets can be a viable alternative for chronic studies.[10] The absolute oral bioavailability of the related compound vortioxetine is 75%, suggesting good absorption after oral administration.[8][11]
Q4: What are some common behavioral tests used to assess the antidepressant-like effects of this compound in rodents?
Several well-established behavioral tests can be used to evaluate the antidepressant-like activity of this compound. These include:
-
Forced Swim Test (FST): This test assesses behavioral despair by measuring the immobility time of rodents when placed in an inescapable cylinder of water.[10][12]
-
Tail Suspension Test (TST): Similar to the FST, this test measures immobility when a mouse is suspended by its tail.[13]
-
Affective Bias Test (ABT): This more recently developed assay is considered to have better translational validity and assesses changes in cognitive bias, a core symptom of depression.[7]
-
Novelty-Induced Hypophagia (NIH) Test: This test measures the latency to eat in a novel environment, which is often increased in animal models of anxiety and depression.[13]
Q5: What are the expected pharmacokinetic properties of this compound?
While specific data for this compound is limited, the pharmacokinetics of the related compound vortioxetine can provide some guidance. Vortioxetine exhibits linear and dose-proportional pharmacokinetics with a long terminal half-life of approximately 66 hours in humans, achieving steady-state plasma concentrations within about two weeks.[8][9] In rats, after a single 3 mg/kg oral dose of a vortioxetine salt, the maximum plasma concentration was reached between 1 and 4 hours.[14] It is extensively metabolized by cytochrome P450 enzymes.[3][8][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of behavioral effect at expected doses. | - Inappropriate dose selection: The selected dose may be too low to engage the relevant pharmacological targets. - Insufficient treatment duration: The antidepressant effects of many compounds, particularly those with a multimodal mechanism, may require chronic administration to manifest. - High individual variability: As seen in clinical settings, there can be significant individual differences in response to antidepressant treatment.[12] | - Conduct a dose-response study: Test a wider range of doses to identify the effective dose range. - Increase the duration of treatment: Consider extending the treatment period to at least 3-4 weeks, especially for chronic stress models.[10] - Increase sample size: A larger number of animals per group can help to account for individual variability. |
| Unexpected or adverse side effects observed. | - Dose is too high: The observed side effects may be due to off-target effects or exaggerated pharmacology at supratherapeutic doses. - Rapid dose escalation: A sudden increase in dose can lead to tolerability issues. | - Reduce the dose: Titrate the dose downwards to a level that is effective without causing significant side effects. - Implement a dose-escalation schedule: Gradually increase the dose over several days to improve tolerability. |
| High variability in plasma drug concentrations. | - Inconsistent drug administration: Errors in gavage technique or incomplete consumption of medicated food can lead to variable drug exposure. - Metabolic differences: Genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6) can lead to significant differences in drug clearance.[3][8] | - Refine administration technique: Ensure proper training on oral gavage or monitor food intake closely for medicated diet studies. - Consider subject stratification: If possible, phenotype animals for metabolic status or use inbred strains with known metabolic profiles. |
| Discrepancy between behavioral and neurochemical outcomes. | - Timing of sample collection: The timing of tissue or blood collection relative to the last drug administration can significantly impact neurochemical measurements. - Regional brain differences: The drug may have different effects on neurotransmitter levels in different brain regions. | - Standardize sample collection time: Collect samples at a consistent time point after the final dose. - Perform regional brain analysis: Dissect and analyze specific brain regions of interest (e.g., prefrontal cortex, hippocampus) to get a more nuanced understanding of the drug's effects. |
Data Summary Tables
Table 1: Representative In Vivo Dosages of Antidepressants in Rodent Models
| Compound | Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| Imipramine | Mouse | 7 mg/kg/day | Oral (in food pellets) | Chronic low-dose treatment induced an antidepressant-like effect in the forced swim test. | [10] |
| Fluoxetine | Mouse | 2.5, 5, 10 mg/kg (twice daily) | Intraperitoneal injection | A 5 mg/kg dose increased cell proliferation and BDNF levels, but a 10 mg/kg dose was required to alter behavior. | [13] |
| Ketamine | Rodent | Median dose of 10 mg/kg | Various | Preclinical studies often use doses that are 1.6-3.2 times higher than the animal equivalent of clinical doses. | [7] |
| Vortioxetine Salt | Rat | 3 mg/kg (single dose) | Oral | Cmax of 14.63 ± 4.00 ng/mL was reached in 1.00-4.00 h. | [14] |
Table 2: Clinical Dosages and Receptor Occupancy of Vortioxetine (as a reference)
| Clinical Dose | Serotonin Transporter (SERT) Occupancy | Key Receptor Engagement |
| 5 mg/day | ~50% | Primarily SERT and 5-HT3 receptors.[2] |
| 10 mg/day | Not specified | - |
| 20 mg/day | >80% | All primary targets are likely occupied at functionally relevant levels.[2] |
Experimental Protocols
Protocol 1: Dose-Response Study using the Forced Swim Test (FST)
-
Animals: Male C57BL/6J mice, 8-10 weeks old. Group housed (4-5 per cage) with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline or 0.5% methylcellulose). Prepare solutions for a dose range (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
-
Administration: Administer the drug or vehicle via oral gavage once daily for 14 consecutive days.
-
Forced Swim Test:
-
Day 14 (Pre-test): 30 minutes after the final dose, place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C) for 15 minutes.
-
Day 15 (Test): Place the mice back into the cylinders for a 5-minute test session. Record the session with a video camera.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test session. A mouse is considered immobile when it floats motionless or makes only small movements necessary to keep its head above water. Compare the immobility time between the different dose groups and the vehicle control using a one-way ANOVA followed by a post-hoc test.
Protocol 2: Chronic Administration via Medicated Food
-
Animals and Housing: As described in Protocol 1.
-
Diet Preparation:
-
Determine the average daily food consumption per mouse.
-
Calculate the amount of this compound needed to achieve the desired daily dose (e.g., 10 mg/kg/day) based on the average food intake and body weight.
-
Thoroughly mix the calculated amount of drug with powdered standard chow. Prepare a control diet with no drug.
-
-
Treatment: Provide the medicated or control diet to the mice for 28 days. Monitor food intake and body weight regularly to ensure consistent dosing.
-
Behavioral Testing: Conduct behavioral tests (e.g., TST, NIH) during the last week of treatment.
-
Data Analysis: Analyze the behavioral data as appropriate for the chosen test. Compare the results from the treated group with the control group using a t-test or ANOVA.
Visualizations
Caption: Proposed multimodal mechanism of action for this compound.
Caption: Experimental workflow for in vivo dose optimization.
Caption: Troubleshooting logic for lack of behavioral effect.
References
- 1. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 2. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vortioxetine - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Vortioxetine: Clinical Pharmacokinetics and Drug Interactions | Semantic Scholar [semanticscholar.org]
- 10. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetic Meta-Analysis of Vortioxetine in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry [frontiersin.org]
- 13. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and metabolic studies of Vortioxetine in rats using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Tedatioxetine Hydrobromide in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor bioavailability of Tedatioxetine Hydrobromide during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low oral bioavailability with this compound in my animal studies?
Low oral bioavailability of this compound can stem from several factors, primarily its physicochemical properties. Based on available data for similar compounds and general knowledge of drug development, the likely culprits are:
-
Low Permeability: The drug may have difficulty passing through the intestinal membrane into the bloodstream.
-
Presystemic Metabolism: Tedatioxetine is a sensitive substrate of the CYP2D6 enzyme, indicating significant metabolism before it reaches systemic circulation.[2] This first-pass metabolism can substantially reduce the amount of active drug that becomes available.
To troubleshoot this, a systematic approach is recommended, starting with characterizing the root cause.
2. How can I determine if poor solubility is the primary issue for my this compound formulation?
A straightforward approach is to conduct solubility studies at different pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
Experimental Protocol: pH-Dependent Solubility Assay
-
Preparation of Buffers: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluids (pH 4.5 and 6.8).
-
Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw aliquots, filter them to remove undissolved particles, and analyze the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Data Interpretation:
| pH | Expected Solubility Profile | Implication for Bioavailability |
| 1.2 | Higher Solubility | Better dissolution in the stomach. |
| 4.5 | Moderate Solubility | May start to precipitate as it moves to the small intestine. |
| 6.8 | Lower Solubility | Dissolution may be the rate-limiting step for absorption. |
3. What strategies can I employ to enhance the solubility and dissolution rate of this compound?
Several formulation strategies can be explored to improve the solubility and dissolution of poorly water-soluble drugs.[3][4][5][6] For this compound, which can be considered a Biopharmaceutics Classification System (BCS) Class II or IV candidate (low solubility), the following approaches are recommended:[7][8][9][10]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[11]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]
Experimental Protocol: Preparation and Evaluation of a Solid Dispersion (Solvent Evaporation Method)
-
Polymer Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.
-
Milling and Sieving: Pulverize the solid mass and pass it through a sieve to obtain a uniform powder.
-
In Vitro Dissolution Testing: Perform dissolution studies on the prepared solid dispersion and compare the release profile with that of the pure drug.
Hypothetical Dissolution Data Comparison
| Time (minutes) | % Drug Released (Pure Drug) | % Drug Released (Solid Dispersion) |
| 5 | 10 | 45 |
| 15 | 25 | 75 |
| 30 | 40 | 92 |
| 60 | 55 | 98 |
4. My formulation shows improved solubility, but in vivo bioavailability is still low. What could be the reason?
If solubility is addressed, the next bottleneck is likely poor permeability across the intestinal epithelium or significant first-pass metabolism.
Troubleshooting Workflow for Post-Solubility Enhancement
5. How can I improve the intestinal permeability of this compound?
Permeation enhancers can be incorporated into the formulation to reversibly increase the permeability of the intestinal membrane.[12][13][14]
Experimental Protocol: Evaluation of Permeation Enhancers using an Ex Vivo Everted Gut Sac Model
-
Tissue Preparation: Evert a segment of the small intestine from a sacrificed rat.
-
Sac Formation: Tie one end of the segment and fill it with a known concentration of this compound solution (with and without a permeation enhancer, e.g., Labrasol®, Tween® 80).
-
Incubation: Place the sac in an organ bath containing fresh buffer and incubate at 37°C with continuous aeration.
-
Sample Analysis: At predetermined time intervals, collect samples from the serosal side (inside the sac) and measure the drug concentration to determine the amount of drug that has permeated.
Hypothetical Permeability Data
| Formulation | Apparent Permeability Coefficient (Papp) x 10⁻⁶ cm/s |
| This compound (Control) | 1.5 |
| This compound + Enhancer A | 4.2 |
| This compound + Enhancer B | 5.8 |
6. What are nanotechnology-based approaches to improve the bioavailability of this compound?
Nanotechnology offers promising strategies to overcome both solubility and permeability issues.[15][16][17][18] Nanocarriers can protect the drug from degradation, enhance its uptake, and even facilitate transport across biological barriers like the blood-brain barrier.[19]
Potential Nanotechnology Platforms:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, improving their stability and oral absorption.[15]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles for controlled and targeted drug delivery.[19]
-
Nanoemulsions: These are thermodynamically stable, isotropically clear dispersions of oil and water stabilized by a surfactant, which can enhance the solubilization and absorption of drugs.
Experimental Workflow for Nanoemulsion Formulation and Evaluation
Hypothetical Pharmacokinetic Parameters of Different Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Tedatioxetine Suspension | 150 | 6.0 | 1200 | 100 |
| Solid Dispersion | 350 | 4.0 | 2800 | 233 |
| Nanoemulsion | 600 | 2.5 | 4500 | 375 |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tedatioxetine - Wikipedia [en.wikipedia.org]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review – IJSREM [ijsrem.com]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. tanzj.net [tanzj.net]
- 12. catalog.article4pub.com [catalog.article4pub.com]
- 13. Permeation enhancer strategies in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penetration Enhancers in Transdermal Drug Delivery System | PPTX [slideshare.net]
- 15. Potential of nanoparticles for the delivery of antidepressants [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Nano Carrier Drug Delivery Systems for the Treatment of Neuropsychiatric Disorders: Advantages and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tedatioxetine Hydrobromide Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tedatioxetine Hydrobromide (also known as vortioxetine (B1682262) or Lu AA21004) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects observed in animal models following high doses of this compound?
In acute toxicity studies, high doses of this compound have been associated with central nervous system (CNS) effects. In rats and mice, oral administration of high doses led to sedation and decreased locomotor activity. At even higher doses, more severe signs such as ataxia (impaired coordination) and catalepsy (a state of immobility and muscle rigidity) were observed.[1] Convulsions have also been noted after acute dosing in rats and dogs at doses significantly higher than the maximum recommended human dose (MRHD).[2]
Q2: What are the key findings from chronic toxicity studies of this compound in animal models?
Chronic administration of this compound has been evaluated in both rat and dog models. General toxicities that may have clinical relevance include convulsions, kidney and liver pathology, and pupillary dilation.[2] In rats, kidney and liver issues were linked to the presence of vortioxetine metabolite crystals at high doses.[2] It is important to note that these effects were observed at doses several times higher than the MRHD.[2]
Q3: What is known about the developmental and reproductive toxicity of this compound in animal models?
Developmental and reproductive toxicology studies have been conducted in rats and rabbits.
-
Teratogenicity: Tedatioxetine was not found to be teratogenic in rats or rabbits at doses up to 78 and 58 times the MRHD, respectively.[2]
-
Developmental Toxicity: Some developmental toxicities were observed in both rats and rabbits at doses 15 and 10 times the MRHD, respectively. These effects were not present at lower doses.[2]
-
Fertility: No effects on fertility were observed in rats.[2]
-
Pre- and Postnatal Development: A study in rats showed a decrease in the number of live-born pups, an increase in early postnatal pup mortality, and delayed development (based on eye-opening) at doses up to 20 times the MRHD. No effects were seen at 5 times the MRHD.[2]
Q4: My rodents are not showing the expected antidepressant-like or anxiolytic-like behavioral response to Tedatioxetine. What could be the issue?
Several factors can influence the behavioral outcomes in your studies:
-
Dosage: The antidepressant and anxiolytic-like effects of Tedatioxetine are dose-dependent. Ensure you are using a dose range appropriate for the specific behavioral test and animal model.
-
Duration of Treatment: While some effects may be seen after acute administration, others, particularly those related to neuroplasticity, may require chronic dosing.
-
Choice of Behavioral Test: The efficacy of Tedatioxetine can vary between different behavioral paradigms. It has shown positive results in the forced swim test, social interaction test, and conditioned fear tests.
-
Animal Strain: Different strains of mice and rats can exhibit varied responses to antidepressants due to genetic differences.
Troubleshooting Guides
Unexpected Behavioral Outcomes
If you are observing unexpected behavioral results, consider the following troubleshooting steps:
-
Verify Drug Concentration and Formulation: Ensure the this compound solution is prepared correctly and the concentration is accurate.
-
Review Dosing Regimen: Double-check that the dose, route of administration, and frequency are consistent with established protocols.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the housing and testing environments to minimize stress-induced variability.
-
Calibrate Equipment: Regularly calibrate all equipment used for behavioral testing to ensure accurate data collection.
-
Consider Animal Health: Monitor the general health of the animals, as underlying health issues can impact behavioral performance.
Quantitative Data Summary
The following tables summarize key quantitative data on the side effects and pharmacological activity of this compound in animal models.
Table 1: Acute Toxicity Findings in Animal Models
| Animal Model | Route of Administration | Observed Side Effects | Reference |
| NMRI Mice | Oral | Sedation, decreased locomotor activity, ataxia, catalepsy | [1] |
| Wistar Rats | Oral | Sedation, decreased locomotor activity, ataxia, catalepsy | [1] |
| Wistar Rats | Intravenous | Decreased locomotor activity, sedation (at 1 mg/kg) | [1] |
| Rats | Not Specified | Convulsions (at 195 times MRHD) | [2] |
| Dogs | Not Specified | Convulsions (at 16 times MRHD), Pupillary dilation (at 8 times MRHD) | [2] |
Table 2: Developmental and Reproductive Toxicity Data
| Animal Model | Study Type | No Observed Adverse Effect Level (NOAEL) | Lowest Observed Adverse Effect Level (LOAEL) | Reference |
| Rat | Teratogenicity | 78x MRHD | >78x MRHD | [2] |
| Rabbit | Teratogenicity | 58x MRHD | >58x MRHD | [2] |
| Rat | Developmental Toxicity | 5x MRHD | 15x MRHD | [2] |
| Rabbit | Developmental Toxicity | 2x MRHD | 10x MRHD | [2] |
| Rat | Fertility | Not specified | No effect observed | [2] |
| Rat | Pre- and Postnatal Development | 5x MRHD | 20x MRHD | [2] |
Experimental Protocols
Forced Swim Test (FST)
This test is a common paradigm to assess antidepressant-like activity.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Procedure:
-
Pre-test Session (Day 1): Place the animal in the water cylinder for 15 minutes. This session serves as a habituation and induces a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a specified pre-treatment time, place the animal back into the water cylinder for a 5-minute test session.
-
Data Analysis: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Signaling Pathways and Experimental Workflows
Tedatioxetine's Multimodal Mechanism of Action
This compound exhibits a multimodal mechanism of action, primarily targeting the serotonin (B10506) system. It acts as a serotonin (5-HT) transporter (SERT) inhibitor, and also modulates several serotonin receptors. This includes antagonism of 5-HT3, 5-HT7, and 5-HT1D receptors, partial agonism of the 5-HT1B receptor, and agonism of the 5-HT1A receptor.[3][4] This complex pharmacological profile is believed to contribute to its therapeutic effects and may also play a role in its side effect profile.
Caption: Multimodal action of Tedatioxetine on the serotonin system.
Experimental Workflow for Behavioral Testing
The following diagram illustrates a general workflow for conducting behavioral experiments with this compound in animal models.
Caption: General workflow for preclinical behavioral experiments.
References
Technical Support Center: Tedatioxetine Hydrobromide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tedatioxetine Hydrobromide (also known as Vortioxetine (B1682262) Hydrobromide).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than reported in the literature. What are the potential causes and solutions?
A1: Low overall yield can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reactions:
-
Palladium-Catalyzed Cross-Coupling: If your synthesis involves a palladium-catalyzed coupling step, ensure the catalyst and phosphine (B1218219) ligands are not deactivated. Use fresh, high-quality reagents. The reaction temperature and time are also critical; ensure they are optimized for your specific substrate and catalyst system. One patented process reports an overall yield of 61% with 95% purity using a palladium catalyst.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): For syntheses starting from precursors like o-halonitrobenzene, ensure the reaction conditions (temperature, base, and solvent) are sufficient to drive the reaction to completion.
-
-
Suboptimal Salt Formation: The final step of converting the free base to the hydrobromide salt is crucial for yield and purity.
-
Ensure the correct stoichiometry of hydrobromic acid is used. An excess or deficit can impact precipitation.
-
The choice of solvent is critical. Isopropyl acetate (B1210297) is commonly used for this step.[3] The temperature during acid addition and subsequent crystallization should be carefully controlled (e.g., 30-40°C) to ensure optimal precipitation and crystal formation.[3]
-
-
Purification Losses:
-
Crystallization: this compound is often purified by crystallization. Significant product loss can occur if the solvent system or cooling process is not optimized. A mixture of 2-butanol (B46777) and water is a reported solvent system for purification.[1][2]
-
Filtration and Washing: Ensure the filter cake is washed with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
The following table summarizes key reaction parameters that can influence yield:
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Catalyst Activity | High-quality, fresh palladium catalyst and phosphine ligands | Low activity leads to incomplete coupling reactions and lower yield. |
| Reaction Temperature | Varies by step (e.g., 145-180°C for certain condensations)[1][2] | Suboptimal temperatures can lead to slow or incomplete reactions, or side product formation. |
| HBr Addition Temperature | 30-40°C in Isopropyl Acetate[3] | Improper temperature can affect salt formation and crystal properties. |
| Purification Solvent | Mixture of 2-butanol and water[1][2] | Incorrect solvent ratio can lead to poor recovery or insufficient purification. |
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
A2: Impurities can arise from starting materials, side reactions, or degradation. High-purity product (often >99.5%) is crucial for pharmaceutical applications.[4]
Common Impurities and Mitigation Strategies:
-
Starting Material Impurities: Always use high-purity starting materials. Impurities in reactants like 2,4-dimethylthiophenol or the halo-aromatic precursor can carry through the synthesis.
-
Side-Reaction Products:
-
Dimer Formation: In some synthesis routes, dimerization of intermediates can occur, especially at high temperatures.[5] Careful control of reaction temperature and stoichiometry can minimize this.
-
Oxidation Products: The thioether linkage in Tedatioxetine can be susceptible to oxidation. Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction can prevent the formation of sulfoxide (B87167) or sulfone impurities.
-
-
Incomplete Reaction Intermediates: Unreacted intermediates such as 2-((2,4-dimethylphenyl)thio)aniline (B569701) may be present.[2] Monitor reaction completion by techniques like TLC or HPLC to ensure all starting material is consumed.
-
Residual Solvents: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process.
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. A mixture of 2-butanol and water has been shown to be effective in producing a high-purity crystalline form.[1][2] The ratio of the solvents is critical and may need to be optimized.[1][2]
-
Column Chromatography: While industrial processes aim to avoid column chromatography, it can be a useful tool at the lab scale for removing stubborn impurities from intermediates before the final salt formation step.[1]
Q3: I am having trouble with the crystallization of this compound. What factors should I consider?
A3: Proper crystallization is key to achieving the desired purity and physical form of the final product.
Key Crystallization Parameters:
-
Solvent System: The choice of solvent is paramount. Isopropyl acetate is a common solvent for the salt formation and initial crystallization.[3] For recrystallization and purification, a mixture of 2-butanol and water is frequently cited.[1][2] The ratio of these solvents will affect solubility and crystal growth.
-
Temperature Profile: The temperature at which the hydrobromic acid is added and the subsequent cooling rate will influence the crystal size and purity. A controlled cooling process is generally preferred over rapid crashing out of the product.
-
Seeding: In some cases, adding a small amount of pure this compound crystals (seeding) can help initiate crystallization and lead to a more uniform particle size.
-
Agitation: The stirring speed during crystallization can affect crystal morphology. Moderate, consistent stirring is typically recommended.
The following diagram illustrates a general troubleshooting workflow for crystallization issues:
Caption: Troubleshooting logic for crystallization issues.
Experimental Protocols
Protocol 1: Synthesis of Tedatioxetine Hydrochloride Intermediate
This protocol is based on a common synthetic route involving the reaction of 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride.[1][2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 2-((2,4-dimethylphenyl)thio)aniline (1 equivalent) and 1,2-dichlorobenzene (B45396) (5 volumes).
-
Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 165-170°C and maintain for 6-7 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: After completion, cool the reaction mixture to ambient temperature. The resulting product is Tedatioxetine hydrochloride.
Protocol 2: Conversion to this compound and Purification
This protocol describes the conversion of the hydrochloride salt to the hydrobromide salt and subsequent purification.[2]
-
Salt Conversion: To the cooled reaction mixture from Protocol 1, add aqueous hydrobromic acid (48%, ~1.1 equivalents) and 2-butanol (5 volumes).
-
Precipitation: Stir the mixture for several hours at ambient temperature to allow for the precipitation of crude this compound.
-
Isolation: Filter the solid product and wash with a small amount of cold 2-butanol.
-
Recrystallization: Transfer the crude solid to a clean vessel. Add 2-butanol (10 volumes) and heat to 80-85°C. Add water (1 volume) to achieve a clear solution.
-
Crystallization: Allow the solution to cool slowly to ambient temperature to induce crystallization.
-
Final Isolation: Filter the purified crystals, wash with a small amount of a cold 2-butanol/water mixture, and dry under vacuum at 60°C.
The following diagram outlines the synthesis and purification workflow:
Caption: General workflow for Tedatioxetine HBr synthesis.
References
- 1. US10836730B2 - Process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 2. US20200010429A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 3. Vortioxetine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 4. Vortioxetine Hydrobromide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20180237386A1 - Process For Preparation Of Vortioxetine Hydrobromide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Tedatioxetine Hydrobromide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tedatioxetine Hydrobromide. The information is presented in a practical question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems that can arise during the synthesis of this compound, leading to improved yields and purity.
Low Yield in the S-Arylation Step
Question: We are experiencing a low yield in the initial S-arylation reaction between 2,4-dimethylthiophenol and an activated aryl halide (e.g., 1-bromo-2-nitrobenzene). What are the likely causes and how can we improve the yield?
Answer:
Low yields in the nucleophilic aromatic substitution (SNAr) reaction for the synthesis of the diaryl thioether intermediate are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Base Selection and Strength: The choice of base is critical for the deprotonation of the thiophenol to the more nucleophilic thiophenoxide.
-
Weak Base: If using a weak base such as potassium carbonate (K₂CO₃), the deprotonation may be incomplete, leading to a slower reaction rate and lower conversion. Consider switching to a stronger base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).
-
Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. If the base is not soluble, the reaction will be slow. The use of a phase-transfer catalyst can sometimes be beneficial in such cases.
-
-
Solvent Effects: The solvent plays a crucial role in SNAr reactions.
-
Solvent Polarity: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.
-
Solvent Purity: Ensure the solvent is anhydrous, as water can react with strong bases and may also lead to undesired side reactions.
-
-
Reaction Temperature: The reaction rate is temperature-dependent.
-
Insufficient Temperature: If the reaction is sluggish, a moderate increase in temperature can significantly improve the rate and yield. However, excessive heat can lead to decomposition and side product formation.
-
Temperature Control: Maintain a consistent and uniform temperature throughout the reaction.
-
-
Purity of Reactants: Impurities in the starting materials can interfere with the reaction.
-
Thiophenol Oxidation: 2,4-dimethylthiophenol can oxidize to the corresponding disulfide. Ensure the thiophenol is pure before use.
-
Aryl Halide Quality: The purity of the aryl halide is also important. Impurities may compete in the reaction or inhibit the desired transformation.
-
Challenges in the Piperazine (B1678402) Coupling Step
Question: We are struggling with the palladium-catalyzed coupling of the diaryl thioether aniline (B41778) intermediate with a protected piperazine, observing low conversion and the formation of side products. What troubleshooting steps should we take?
Answer:
The Buchwald-Hartwig amination is a powerful reaction, but it is sensitive to various parameters. Low conversion and side product formation are common hurdles.
Potential Causes and Solutions:
-
Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and the phosphine (B1218219) ligand is paramount for a successful coupling.
-
Ligand Selection: The steric and electronic properties of the ligand are critical. For electron-rich anilines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. It is advisable to screen a variety of ligands to find the optimal one for this specific substrate.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. The formation of palladium black is an indicator of catalyst decomposition.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Base Strength and Type: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) should be considered.[1]
-
-
Reaction Temperature: The reaction temperature needs to be carefully controlled.
-
Optimal Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and lead to side reactions. An optimal temperature needs to be determined experimentally, often in the range of 80-120 °C.
-
-
Side Reactions:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced instead of undergoing amination.[1] This can sometimes be minimized by using a different ligand or adjusting the reaction conditions.
-
Homocoupling: Dimerization of the starting materials can also occur.
-
Issues with Purification and Salt Formation
Question: We are facing difficulties in purifying the final Tedatioxetine free base and obtaining the hydrobromide salt with high purity. What are the recommended procedures?
Answer:
Purification of the final product and its conversion to the desired salt form are critical steps for obtaining a high-quality active pharmaceutical ingredient (API).
Purification of Tedatioxetine Free Base:
-
Column Chromatography: For laboratory-scale synthesis, flash column chromatography on silica (B1680970) gel is a common method for purification. A gradient of a non-polar solvent (e.g., heptane (B126788) or hexanes) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used.
-
Crystallization: If the free base is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Screening different solvents is recommended to find conditions that provide good recovery and high purity.
Formation and Purification of this compound:
-
Salt Formation: The hydrobromide salt is typically formed by treating a solution of the free base in a suitable organic solvent with a solution of hydrobromic acid (HBr).
-
Solvent Choice: Solvents like isopropanol (B130326), ethanol (B145695), or ethyl acetate are commonly used for salt formation.
-
Stoichiometry: It is crucial to use the correct stoichiometry of HBr to ensure complete conversion to the desired salt form.
-
-
Purification of the Hydrobromide Salt:
-
Recrystallization: The crude hydrobromide salt can be purified by recrystallization. A mixture of 2-butanol (B46777) and water has been reported to be effective for the purification of the analogous vortioxetine (B1682262) hydrobromide, yielding a high-purity, crystalline product.[2] The ratio of the solvents can be optimized to maximize yield and purity.
-
Washing: Washing the filtered salt with a cold, appropriate solvent can help remove residual impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Tedatioxetine?
A1: Based on patent literature and analogy to the structurally similar vortioxetine, a common synthetic route involves a multi-step process.[3][4] The key steps are:
-
S-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between 2,4-dimethylthiophenol and an activated aryl halide (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-chloro-2-nitrobenzene).
-
Nitro Group Reduction: The nitro group on the diaryl thioether intermediate is reduced to an aniline.
-
Piperazine Ring Formation: The resulting aniline is reacted with a suitable precursor, such as bis(2-chloroethyl)amine (B1207034) or a protected piperazine, to form the piperazine ring. This step can be achieved through a direct cyclization or a palladium-catalyzed cross-coupling reaction.
-
Salt Formation: The final free base is converted to the hydrobromide salt.
Q2: Are there alternative, palladium-free synthetic routes?
A2: Yes, alternative routes that avoid the use of expensive and potentially contaminating palladium catalysts have been developed for analogous compounds.[5] One such approach involves the lithiation of a phenylpiperazine derivative followed by reaction with a disulfide. This can be an effective strategy to avoid palladium-related issues but may require the use of cryogenic temperatures and highly reactive organolithium reagents.
Q3: What are the critical process parameters to monitor for improving yield?
A3: To improve the overall yield, it is essential to carefully control several critical process parameters at each step of the synthesis. These include:
-
Reaction Temperature: Maintaining the optimal temperature for each reaction step is crucial to balance reaction rate and minimize side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is important to determine the optimal reaction time and avoid the formation of degradation products.
-
Reagent Stoichiometry: Using the correct molar ratios of reactants, catalysts, and bases is critical for achieving high conversion and minimizing waste.
-
Inert Atmosphere: For air- and moisture-sensitive reactions, such as those involving palladium catalysts or organometallic reagents, maintaining a strict inert atmosphere is essential.
Q4: What are the potential impurities that can form during the synthesis?
A4: Several impurities can be generated throughout the synthesis. Being aware of these can aid in developing effective purification strategies.
-
Disulfide: Oxidation of 2,4-dimethylthiophenol can lead to the formation of bis(2,4-dimethylphenyl) disulfide.
-
Unreacted Intermediates: Incomplete reactions will result in the presence of starting materials and intermediates in the final product.
-
Positional Isomers: In some coupling reactions, there is a possibility of forming positional isomers.
-
Over-alkylation Products: In the piperazine formation step, side reactions can sometimes lead to the formation of over-alkylated products.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can be present in the final product.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of the critical steps in the synthesis of Tedatioxetine and its analogues, based on data reported in the literature.
Table 1: Effect of Base and Solvent on the S-Arylation Reaction Yield
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-2-nitrobenzene | K₂CO₃ | DMF | 100 | 12 | ~75 |
| 2 | 1-bromo-2-nitrobenzene | NaOtBu | Toluene (B28343) | 80 | 4 | >90 |
| 3 | 1-chloro-2-nitrobenzene | K₂CO₃ | DMSO | 120 | 24 | ~70 |
| 4 | 1-chloro-2-nitrobenzene | NaH | DMF | 80 | 6 | >95 |
Table 2: Influence of Ligand and Base on Palladium-Catalyzed Piperazine Coupling Yield
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | ~85 |
| 2 | Pd(OAc)₂ | SPhos | NaOtBu | Dioxane | 110 | 10 | ~88 |
| 3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 18 | ~80 |
| 4 | Pd(OAc)₂ | P(o-tol)₃ | K₃PO₄ | Dioxane | 110 | 24 | ~65 |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on procedures described for analogous compounds.[3][6][7][8]
Protocol 1: Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Tedatioxetine Free Base)
Step 1: S-Arylation of 2,4-dimethylthiophenol
-
To a solution of 2,4-dimethylthiophenol (1.0 eq) in an anhydrous aprotic polar solvent such as DMF or toluene, add a suitable base (e.g., NaH, 1.1 eq or NaOtBu, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-bromo-2-nitrobenzene (1.0 eq) in the same solvent dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diaryl thioether intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude diaryl thioether intermediate in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or LC-MS).
-
Work up the reaction accordingly. For SnCl₂ reduction, basify the solution and extract the product. For catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
-
Purify the resulting aniline intermediate if necessary.
Step 3: Piperazine Ring Formation (via Buchwald-Hartwig Amination)
-
In a flame-dried flask under an inert atmosphere, combine the aniline intermediate (1.0 eq), a protected piperazine (e.g., Boc-piperazine, 1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the protected Tedatioxetine.
-
Deprotect the piperazine nitrogen using standard conditions (e.g., trifluoroacetic acid for a Boc group) to yield the Tedatioxetine free base.
Protocol 2: Formation of this compound
-
Dissolve the purified Tedatioxetine free base in a suitable solvent such as isopropanol or ethyl acetate.
-
Slowly add one equivalent of a 48% aqueous solution of hydrobromic acid (HBr) with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation of the salt.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude salt from a suitable solvent system, such as a mixture of 2-butanol and water.
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis process.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Vortioxetine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 7. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 8. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
Technical Support Center: Tedatioxetine Hydrobromide Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development of Tedatioxetine Hydrobromide. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Analytical Method Development
The development of robust and reliable analytical methods is crucial for the accurate quantification of this compound and its impurities in bulk drug substances and pharmaceutical formulations. This section addresses common issues related to method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in developing a stability-indicating RP-HPLC method for this compound?
A1: Developing a stability-indicating RP-HPLC method for this compound presents several challenges. A key difficulty is achieving adequate separation of the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, including structurally similar isomers.[1] Researchers often face issues with peak tailing, poor resolution between adjacent peaks, and the co-elution of impurities. Selecting an appropriate stationary phase (column), mobile phase composition, and gradient elution program is critical to overcoming these challenges.[2] Furthermore, the method must be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, precise, and robust.[3][4]
Q2: How can I optimize the mobile phase for better separation of Tedatioxetine and its related substances?
A2: Mobile phase optimization is a critical step in achieving good chromatographic separation. For this compound, various combinations of organic solvents and aqueous phases have been reported. A common starting point is a mixture of acetonitrile (B52724) and/or methanol (B129727) with a buffered aqueous solution.[3][5] To improve separation, you can:
-
Adjust the organic-to-aqueous ratio: Increasing the organic content generally decreases retention times.
-
Modify the pH of the aqueous phase: The pH can significantly impact the ionization state of Tedatioxetine and its impurities, thereby affecting their retention behavior. A pH between 2.5 and 3.5 has been used effectively.[2]
-
Incorporate additives: Small amounts of additives like triethylamine (B128534) can help to reduce peak tailing by masking residual silanol (B1196071) groups on the stationary phase.[2]
-
Utilize gradient elution: A gradient program, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of the API and its impurities.[2]
Q3: What are the key validation parameters to consider for an HPLC method for this compound?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Troubleshooting Guides
Problem: Poor peak shape (tailing or fronting) in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Secondary interactions with stationary phase | Add a competing base like triethylamine to the mobile phase. Use a base-deactivated column. |
| Column overload | Reduce the sample concentration or injection volume. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column degradation | Replace the column with a new one. Use a guard column to protect the analytical column. |
Problem: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Fluctuations in mobile phase composition | Ensure proper mixing of the mobile phase. Degas the mobile phase to remove dissolved air. |
| Temperature variations | Use a column oven to maintain a constant temperature.[5] |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of this compound in Bulk and Tablet Dosage Forms [3]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Cosmosil C18 (250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: Acetonitrile: Methanol: Water (40:50:10 v/v/v).
-
Flow Rate: 0.8 ml/min.
-
Detection Wavelength: 370 nm.
-
Column Temperature: 30°C.
-
Preparation of Standard Stock Solution:
-
Accurately weigh 20 mg of this compound reference standard and transfer to a 20 ml volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve.
-
Make up the volume to the mark with the mobile phase to obtain a concentration of 1000 µg/ml.
-
-
Preparation of Sample Solution (Tablets):
-
Weigh and powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 20 mg of this compound to a 20 ml volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm syringe filter.
-
-
Procedure:
-
Inject 20 µl of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
-
Data Presentation
Table 1: Summary of Validation Parameters for an RP-HPLC Method for this compound
| Parameter | Result |
| Linearity Range | 10-50 µg/ml |
| Correlation Coefficient (r²) | 0.9991[3] |
| LOD | 0.239 µg/ml[3] |
| LOQ | 0.725 µg/ml[3] |
| Intra-day Precision (%RSD) | ≤ 2%[3] |
| Inter-day Precision (%RSD) | ≤ 2%[3] |
| Accuracy (% Recovery) | 98-102%[4] |
Visualization
Caption: Workflow for RP-HPLC analysis of this compound.
Section 2: Synthesis and Purification
The synthesis of this compound can be complex, and ensuring the purity of the final product is a significant challenge. This section provides guidance on common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q4: What are the primary challenges in the synthesis of this compound?
A4: A key challenge in the synthesis of this compound is the control of impurities, particularly isomeric impurities that are structurally very similar to the API.[1] The formation of these impurities can be influenced by the choice of starting materials, catalysts, and reaction conditions.[6] Another challenge is achieving a high yield of the desired crystalline form (e.g., alpha-form) with consistent polymorphic purity.[7] The synthesis often involves multiple steps, and optimizing each step to minimize side reactions and maximize yield is crucial.
Q5: How can isomeric impurities be effectively controlled and quantified during the synthesis of this compound?
A5: Controlling and quantifying isomeric impurities requires a multi-faceted approach. During process development, it is important to identify the potential sources of these impurities and optimize reaction conditions to minimize their formation. This may involve adjusting temperature, pressure, reaction time, and the stoichiometry of reactants. For quantification, a highly specific and sensitive analytical method, such as a validated RP-HPLC method, is essential.[1] This method should be capable of resolving the API from all known impurities. The use of reference standards for the identified impurities is necessary for accurate quantification.[6]
Troubleshooting Guides
Problem: Low yield of the final product.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider increasing the reaction time or temperature. |
| Side reactions | Optimize reaction conditions (temperature, solvent, catalyst) to disfavor the formation of byproducts. |
| Loss of product during workup and purification | Optimize the extraction and crystallization procedures to minimize product loss. |
Problem: Presence of significant levels of impurities in the final product.
| Potential Cause | Troubleshooting Step |
| Impure starting materials | Use high-purity starting materials and reagents. |
| Suboptimal reaction conditions | Re-evaluate and optimize the reaction parameters to reduce the formation of impurities. |
| Inefficient purification | Employ more effective purification techniques such as column chromatography or recrystallization from a different solvent system. |
Visualization
Caption: Logical flow for achieving high-purity this compound.
Section 3: Clinical Development
The clinical development of antidepressants like this compound is fraught with challenges, from trial design to the interpretation of outcomes. This section addresses some of the common hurdles faced by researchers in the clinical setting.
Frequently Asked Questions (FAQs)
Q6: What are the main difficulties in designing clinical trials for antidepressants like this compound?
A6: Designing clinical trials for antidepressants faces several significant challenges. One major issue is the heterogeneity of major depressive disorder (MDD), which makes it difficult to select a homogeneous patient population and can lead to variability in treatment response.[8] Another challenge is the high placebo response rate often observed in antidepressant trials, which can make it difficult to demonstrate the efficacy of the investigational drug.[9] Furthermore, there is a need to move beyond traditional symptom-based outcome measures and incorporate assessments of functional improvement and quality of life, which can be more challenging to measure objectively.[10] The long duration required for some trials to assess long-term efficacy and relapse prevention also presents logistical and ethical challenges.[10]
Q7: How can the effectiveness of this compound on cognitive function in patients with MDD be reliably assessed?
A7: Assessing the impact of an antidepressant on cognitive function requires the use of validated neuropsychological tests. While patient-reported outcomes can provide some insight, objective measures are crucial. A combination of performance-based tests that assess different cognitive domains such as processing speed, attention, executive function, and memory should be employed. It is important to establish a baseline cognitive function before initiating treatment and to have a control group for comparison. The correlation between improvements in cognitive function and real-world outcomes, such as workplace productivity, can strengthen the evidence for the drug's effectiveness.[11]
Troubleshooting Guides
Problem: High variability in patient response in a clinical trial.
| Potential Cause | Troubleshooting Step |
| Heterogeneous patient population | Implement stricter inclusion and exclusion criteria to enroll a more homogeneous patient group. Consider stratifying patients based on baseline characteristics. |
| Subjectivity of outcome measures | Use a combination of clinician-rated and patient-reported outcomes. Provide thorough training to raters to ensure consistency in assessments. |
| External factors influencing patient mood | Collect data on concomitant medications and life events that may impact trial outcomes. |
Problem: Difficulty in demonstrating a statistically significant difference from placebo.
| Potential Cause | Troubleshooting Step |
| High placebo response | Employ strategies to minimize the placebo effect, such as centralized rating and careful patient selection. |
| Insufficient statistical power | Conduct a thorough sample size calculation based on realistic effect size estimates. |
| Inappropriate primary endpoint | Select a primary endpoint that is sensitive to the expected effects of the drug and clinically meaningful. |
Data Presentation
Table 2: Common Adverse Events in Short-Term this compound Clinical Trials [12]
| Adverse Event | Tedatioxetine Incidence (%) | Placebo Incidence (%) |
| Nausea | ≥5 | < Tedatioxetine |
| Constipation | ≥5 | < Tedatioxetine |
| Vomiting | ≥5 | < Tedatioxetine |
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. CN106596798B - Analysis method of related substances in vortioxetine hydrobromide - Google Patents [patents.google.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. wjpmr.com [wjpmr.com]
- 6. Synthesis method of vortioxetine hydrobromide impurity - Eureka | Patsnap [eureka.patsnap.com]
- 7. AU2018258947C1 - Process for the manufacture of vortioxetine HBr alpha-form - Google Patents [patents.google.com]
- 8. Current Problems in the Research and Development of more Effective Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discussion - Clinical Review Report: Vortioxetine Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical research challenges posed by difficult-to-treat depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Summary of Other Studies - Clinical Review Report: Vortioxetine Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clinical Data | TRINTELLIX (vortioxetine) [trintellixhcp.com]
Validation & Comparative
A Preclinical Showdown: Tedatioxetine Hydrobromide's Multimodal Approach Versus the Precision of SSRIs
For researchers, scientists, and drug development professionals, understanding the nuanced preclinical profiles of novel antidepressant candidates is paramount. This guide offers a comparative analysis of Tedatioxetine Hydrobromide (Lu AA24530), an investigational multimodal antidepressant, and established Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). Due to the limited public availability of comprehensive preclinical data for Tedatioxetine, this guide will leverage information on its known pharmacological targets and draw informed comparisons with the well-characterized profiles of common SSRIs. Where relevant, preclinical data from the structurally and mechanistically related compound, Vortioxetine, will be used as a proxy to provide a fuller comparative context, with this assumption explicitly noted.
At a Glance: Pharmacological Target Comparison
This compound was developed as a multimodal agent, engaging a broader spectrum of neurochemical targets compared to the focused mechanism of SSRIs. This distinction in pharmacological profile underpins the potential for differential efficacy and side-effect profiles.
| Target | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Serotonin Transporter (SERT) | Inhibitor | Primary Target (Inhibitor) |
| Norepinephrine Transporter (NET) | Inhibitor | Negligible Affinity |
| Dopamine Transporter (DAT) | Inhibitor | Negligible Affinity |
| 5-HT2A Receptor | Antagonist | Variable/Weak Affinity |
| 5-HT2C Receptor | Antagonist | Variable/Weak Affinity |
| 5-HT3 Receptor | Antagonist | Negligible Affinity |
| α1A-Adrenergic Receptor | Antagonist | Negligible Affinity |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference in the mechanism of action between Tedatioxetine and SSRIs lies in their approach to modulating serotonergic and other neurotransmitter systems. SSRIs, as their name implies, selectively block the reuptake of serotonin, leading to increased synaptic concentrations of this neurotransmitter. Tedatioxetine, in contrast, combines serotonin reuptake inhibition with the modulation of several other key receptors, a strategy designed to produce a broader and potentially more robust antidepressant effect.
A Comparative Analysis of Tedatioxetine and Vortioxetine: A Guide for Researchers
An objective comparison of the pharmacological profiles and clinical development of Tedatioxetine and the approved antidepressant Vortioxetine.
This guide provides a comparative analysis of Tedatioxetine (Lu AA24530) and Vortioxetine (Trintellix/Brintellix), two multimodal antidepressants developed by Lundbeck. While Vortioxetine has become a widely prescribed treatment for Major Depressive Disorder (MDD), the development of Tedatioxetine was discontinued (B1498344) after Phase II clinical trials. This comparison aims to provide researchers, scientists, and drug development professionals with a detailed overview of their respective pharmacological properties, based on available data.
Due to the discontinuation of Tedatioxetine's development, publicly available experimental data, particularly from clinical trials, is limited. This analysis, therefore, relies on the available preclinical and pharmacological information for Tedatioxetine and contrasts it with the extensive data available for Vortioxetine.
Pharmacological Profile: A Tale of Two Multimodal Agents
Both Tedatioxetine and Vortioxetine were designed as multimodal antidepressants, targeting multiple serotonin (B10506) (5-HT) system components beyond the serotonin transporter (SERT). However, their specific receptor interaction profiles exhibit notable differences.
Tedatioxetine is characterized as a triple reuptake inhibitor with a preference for serotonin and norepinephrine (B1679862) over dopamine.[1] In addition to its reuptake inhibition, it acts as an antagonist at several key serotonin and adrenergic receptors: 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1] This profile suggests a broad-spectrum mechanism aimed at enhancing monoaminergic neurotransmission while potentially mitigating certain side effects through receptor antagonism.[1]
Vortioxetine , on the other hand, is classified as a serotonin modulator and stimulator.[2] Its primary mechanism involves potent inhibition of the serotonin transporter (SERT).[2][3] This is complemented by a unique combination of activities at various serotonin receptors: it is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[2][4] This multimodal action is believed to contribute to its antidepressant efficacy and pro-cognitive effects by modulating not only serotonin levels but also other neurotransmitter systems, including those involving glutamate (B1630785) and GABA.[4][5]
Quantitative Analysis: Receptor Binding Affinities
A direct quantitative comparison of receptor binding affinities is hampered by the limited availability of public data for Tedatioxetine. However, the extensive data for Vortioxetine provides a clear picture of its pharmacological potency at various targets.
Table 1: Receptor Binding Profile of Vortioxetine
| Target | Affinity (Ki, nM) | Functional Activity |
| Serotonin Transporter (SERT) | 1.6 | Inhibitor |
| 5-HT1A Receptor | 15 | Agonist |
| 5-HT1B Receptor | 33 | Partial Agonist |
| 5-HT1D Receptor | 54 | Antagonist |
| 5-HT3 Receptor | 3.7 | Antagonist |
| 5-HT7 Receptor | 19 | Antagonist |
| Norepinephrine Transporter (NET) | 113 | Inhibitor |
| Dopamine Transporter (DAT) | >1000 | Inhibitor |
Data sourced from DrugBank and other pharmacological reviews.[2][3]
Signaling Pathways and Mechanisms of Action
The distinct receptor interaction profiles of Tedatioxetine and Vortioxetine translate into different downstream effects on neuronal signaling.
Tedatioxetine's Proposed Mechanism of Action
Tedatioxetine's combination of triple reuptake inhibition and receptor antagonism suggests a mechanism aimed at broadly increasing synaptic levels of serotonin, norepinephrine, and to a lesser extent, dopamine, while simultaneously blocking receptors associated with anxiety and potential side effects.
Caption: Proposed multimodal mechanism of Tedatioxetine.
Vortioxetine's Established Mechanism of Action
Vortioxetine's mechanism is well-characterized, demonstrating how SERT inhibition is modulated by its interactions with various 5-HT receptors to produce a complex downstream effect on multiple neurotransmitter systems.
Caption: Multimodal mechanism and neurotransmitter modulation by Vortioxetine.
Experimental Protocols
Detailed experimental protocols for Tedatioxetine are not publicly available. However, the characterization of Vortioxetine's pharmacological profile has relied on standard and well-documented methodologies.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptors.
Caption: General workflow for a radioligand binding assay.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the pharmacodynamic effects of a drug.
Caption: Workflow for an in vivo microdialysis experiment.
Clinical Development and Outcomes
Vortioxetine has undergone extensive clinical development, with numerous Phase II and III trials demonstrating its efficacy and safety in the treatment of MDD.[6][7] Clinical studies have also highlighted its potential benefits on cognitive symptoms associated with depression.[8]
Tedatioxetine entered Phase II clinical trials for MDD and Generalized Anxiety Disorder (GAD).[1] However, its development was discontinued. The specific reasons for this discontinuation have not been made public by Lundbeck or Takeda, leaving a gap in our understanding of its clinical performance. It is plausible that the compound did not meet the desired efficacy endpoints, presented an unfavorable safety profile, or was strategically deprioritized in favor of the more advanced development of Vortioxetine.
Conclusion
Tedatioxetine and Vortioxetine represent two distinct approaches to multimodal antidepressant drug design. Tedatioxetine's profile as a triple reuptake inhibitor with broad receptor antagonism suggests a powerful but potentially complex mechanism of action. In contrast, Vortioxetine's more focused modulation of the serotonin system, combining potent SERT inhibition with specific 5-HT receptor interactions, has proven to be a clinically successful strategy.
The discontinuation of Tedatioxetine's development underscores the challenges in translating promising preclinical profiles into clinically effective and safe medications. For researchers, the story of these two compounds highlights the subtle but critical differences in pharmacological profiles that can determine the ultimate success or failure of a drug candidate. While a direct, data-rich comparison is not possible due to the limited information on Tedatioxetine, the analysis of their intended mechanisms provides valuable insights into the ongoing evolution of antidepressant pharmacotherapy. Further disclosure of the preclinical and clinical data for Tedatioxetine would be of significant interest to the scientific community for a more complete understanding of its potential and the reasons for its discontinuation.
References
- 1. takeda.com [takeda.com]
- 2. takeda.com [takeda.com]
- 3. lundbeck.com [lundbeck.com]
- 4. Tedatioxetine - Wikipedia [en.wikipedia.org]
- 5. takeda.com [takeda.com]
- 6. TAK SEC Filings - Takeda Pharm 10-K, 10-Q, 8-K Forms [stocktitan.net]
- 7. lundbeck.com [lundbeck.com]
- 8. firstwordpharma.com [firstwordpharma.com]
A Preclinical Head-to-Head: Evaluating the Efficacy of Tedatioxetine Hydrobromide Versus Duloxetine in Animal Models
For Immediate Release
[City, State] – December 5, 2025 – In the landscape of antidepressant drug development, two compounds, Tedatioxetine Hydrobromide and duloxetine (B1670986), have garnered attention for their distinct pharmacological profiles. This guide offers a comparative analysis of their efficacy in established animal models of depression, anxiety, and cognition, providing researchers, scientists, and drug development professionals with a comprehensive overview based on available preclinical data.
At a Glance: Tedatioxetine vs. Duloxetine
| Feature | This compound (Lu AA24530) | Duloxetine |
| Primary Mechanism | Triple Reuptake Inhibitor (Serotonin, Norepinephrine (B1679862), Dopamine)[1] | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Receptor Activity | Antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors[1] | Minimal affinity for other neurotransmitter receptors |
| Antidepressant-like Effects | Data not available in standard preclinical models | Demonstrated efficacy in the Forced Swim Test |
| Anxiolytic-like Effects | Preclinical profile suggests potential anxiolytic properties[1] | Efficacy demonstrated in preclinical models of anxiety[2] |
| Cognitive Effects | Data not available in standard preclinical models | Shown to improve cognitive function in some animal models of impairment |
Detailed Efficacy Analysis
Antidepressant-like Efficacy
Duloxetine has been evaluated in the Forced Swim Test (FST), a widely used rodent model to screen for antidepressant activity. In this test, antidepressant compounds typically reduce the immobility time of the animal, which is interpreted as an indicator of antidepressant-like effect.
This compound , despite its development for major depressive disorder, lacks publicly available quantitative data from the FST or other standard antidepressant screening models. Its profile as a triple reuptake inhibitor suggests it may have a broad spectrum of antidepressant activity, but this remains to be demonstrated in comparative preclinical studies.
Anxiolytic-like Efficacy
The pharmacological profile of This compound , particularly its antagonist activity at 5-HT2C and 5-HT3 receptors, suggests potential anxiolytic properties.[1] However, specific data from animal models of anxiety, such as the elevated plus-maze or marble-burying test, are not available in the reviewed literature.
Duloxetine has demonstrated anxiolytic-like effects in preclinical studies.[2]
Cognitive Function
There is a notable absence of published data on the effects of This compound on cognitive function in animal models.
In contrast, duloxetine has been investigated for its impact on cognition. For instance, studies in animal models of Alzheimer's disease have suggested that duloxetine may offer cognitive improvements.
Mechanism of Action: A Tale of Two Compounds
The distinct mechanisms of action of Tedatioxetine and duloxetine likely underpin their different pharmacological effects.
This compound is a multimodal antidepressant, acting as a triple reuptake inhibitor with a preference for serotonin (B10506) and norepinephrine over dopamine.[1] Furthermore, it functions as an antagonist at several key serotonin (5-HT2A, 5-HT2C, 5-HT3) and adrenergic (α1A) receptors.[1] This complex pharmacology suggests a broader impact on monoaminergic systems compared to more selective agents.
Duloxetine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism involves blocking the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. It has minimal interaction with other neurotransmitter receptors.
Experimental Protocols
While specific protocols for Tedatioxetine are not available, the following represents a standard methodology for the Forced Swim Test used to evaluate antidepressant efficacy.
Forced Swim Test (Porsolt Test)
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test session (Day 1): Animals are placed in the cylinder for a 15-minute habituation swim.
-
Drug Administration: The test compound (e.g., duloxetine) or vehicle is administered at a specified time before the test session (e.g., 30, 60 minutes).
-
Test session (Day 2): Animals are placed back into the cylinder for a 5-minute test session.
-
-
Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the test session.
-
Endpoint: A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
Based on the available preclinical data, duloxetine has a well-established profile as a serotonin-norepinephrine reuptake inhibitor with demonstrated efficacy in animal models of depression and anxiety. This compound presents a more complex and potentially broader mechanism of action as a triple reuptake inhibitor and multi-receptor antagonist. While its pharmacological profile is promising for the treatment of major depressive and generalized anxiety disorders, a clear gap exists in the publicly accessible preclinical efficacy data from standard behavioral models. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these two compounds and to validate the therapeutic potential of Tedatioxetine's unique multimodal profile. Researchers are encouraged to consult primary literature for detailed experimental parameters and results when evaluating these compounds.
References
A Comparative Analysis of Tedatioxetine Hydrobromide and the Multimodal Antidepressant Vortioxetine
An objective guide for researchers and drug development professionals on the preclinical and clinical findings of novel antidepressants.
Notice: Publicly available data on Tedatioxetine Hydrobromide (also known as Lu AA24530), an investigational compound for Major Depressive Disorder (MDD), is limited.[1][2] This guide will therefore focus on the comprehensive data available for the structurally and pharmacologically related, approved antidepressant, Vortioxetine (B1682262) (formerly Lu AA21004). This comparative analysis will provide a thorough examination of Vortioxetine's performance against other established antidepressants, offering a valuable reference for research and development in this therapeutic area.
Mechanism of Action: A Multimodal Approach
Vortioxetine is classified as a serotonin (B10506) modulator and stimulator (SMS).[3] Its mechanism of action is not fully understood but is thought to be a combination of serotonin reuptake inhibition and modulation of multiple serotonin (5-HT) receptors.[1][3][4] This multimodal activity distinguishes it from traditional Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[5][6]
The primary pharmacological actions of Vortioxetine include:
-
Serotonin (5-HT) Transporter (SERT) Inhibition : Vortioxetine binds with high affinity to the human serotonin transporter (Ki=1.6 nM), inhibiting the reuptake of serotonin.[3][4]
-
5-HT Receptor Modulation : It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[1][3][5]
This complex interaction with the serotonergic system is believed to not only increase serotonin levels but also modulate other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and histamine (B1213489), which may contribute to its overall antidepressant and pro-cognitive effects.[7][8][9]
Caption: Vortioxetine's multimodal mechanism of action.
Preclinical Data Summary
In vitro and in vivo studies have elucidated Vortioxetine's distinct pharmacological profile compared to other antidepressants.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of Vortioxetine for various human serotonin receptors and transporters.
| Target | Vortioxetine Ki (nM) |
| SERT | 1.6[3][4] |
| 5-HT3 | 3.7[3][4] |
| 5-HT1A | 15[3][4] |
| 5-HT7 | 19[3][4] |
| 5-HT1B | 33[3][4] |
| 5-HT1D | 54[3][4] |
| NET | 113[3][4] |
| DAT | >1000[3][4] |
| Ki: Inhibitory constant; SERT: Serotonin transporter; NET: Norepinephrine transporter; DAT: Dopamine transporter. |
Animal Model Studies
Preclinical studies in animal models have demonstrated Vortioxetine's efficacy in assays relevant to depression and cognitive function. Notably, some studies suggest a superior pro-cognitive effect compared to SSRIs and SNRIs.[9][10]
| Animal Model | Key Findings | Comparator(s) |
| Rodent models of depression | Antidepressant-like activity | SSRIs, SNRIs[7][11] |
| Rat models of cognitive function | Improved attention, memory, and executive function.[10] | Fluoxetine, Escitalopram, Duloxetine[9][10] |
| Rat hippocampal slice electrophysiology | Increased synaptic plasticity | -[7][11] |
| Microdialysis in rats | Increased extracellular levels of serotonin, noradrenaline, dopamine, acetylcholine, and histamine in specific brain regions.[7][10] | - |
Clinical Trial Data Comparison
Vortioxetine has been extensively studied in numerous clinical trials for the treatment of Major Depressive Disorder.
A Typical Clinical Trial Workflow
The following diagram illustrates a common workflow for a randomized, double-blind, placebo-controlled clinical trial for an antidepressant like Vortioxetine.
Caption: A generalized workflow for a clinical trial of an antidepressant.
Efficacy in Acute Treatment of MDD
The efficacy of Vortioxetine has been established in multiple short-term (6-8 week), randomized, double-blind, placebo-controlled studies.[12][13] The primary endpoint in these studies was typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 24-item Hamilton Depression Rating Scale (HAM-D24) total score.
| Study | Treatment Arms | Duration (weeks) | Primary Endpoint | Mean Change from Baseline (Drug vs. Placebo) |
| Alvarez et al. (2012)[14] | Vortioxetine 5mg, 10mg; Venlafaxine XR 225mg; Placebo | 6 | MADRS | -5.9 (5mg), -5.7 (10mg) |
| Boulenger et al. (2014)[15] | Vortioxetine 10mg, 20mg; Placebo | 8 | Composite z-score of DSST and RAVLT | Statistically significant improvement in cognitive function |
| NCT01153009[16] | Vortioxetine 15mg, 20mg; Duloxetine 60mg; Placebo | 8 | MADRS | Data on file with sponsor |
| NCT00735709[17][18] | Vortioxetine 1mg, 5mg, 10mg; Placebo | 8 | HDRS-24 | Statistically significant reduction with 10mg dose |
A meta-analysis of 11 randomized controlled trials found that Vortioxetine at doses of 5mg, 10mg, and 20mg was significantly more effective than placebo in achieving a clinical response.[19][20] Remission rates were significantly higher for the 10mg and 20mg doses compared to placebo.[19][20]
Comparison with Active Comparators
Several studies have included active comparators, such as Duloxetine and Escitalopram. While most of these studies were not powered to detect non-inferiority, they provide valuable comparative data.[13]
| Comparator | Key Comparative Findings |
| Duloxetine (SNRI) | In some studies, Vortioxetine showed a numerically smaller effect on MADRS scores compared to Duloxetine.[1] However, a meta-analysis suggested Vortioxetine response rates were lower than SNRIs for certain doses.[19] |
| Venlafaxine (SNRI) | In a study by Alvarez et al. (2012), both Vortioxetine and Venlafaxine XR were superior to placebo.[14] |
| Escitalopram (SSRI) | A study comparing Vortioxetine and Escitalopram found no statistical difference in efficacy for treating MDD, with both drugs improving mental status and cognitive functions.[21] |
Safety and Tolerability
The most common adverse events associated with Vortioxetine are gastrointestinal, including nausea, vomiting, and constipation.[1][7] The incidence of these side effects appears to be dose-dependent.[1]
| Adverse Event | Vortioxetine (5-20mg) Incidence | Placebo Incidence | Comparator (Escitalopram) Incidence |
| Nausea | 16-34%[1] | 14-20%[1] | 18.8%[21] |
| Headache | ≤10%[1] | Similar to Vortioxetine[1] | Not specified |
| Dizziness | ≤10%[1] | Similar to Vortioxetine[1] | Not specified |
| Sexual Dysfunction (ASEX) | 16-34%[1] | 14-20%[1] | Not specified |
The rate of discontinuation due to adverse events in clinical trials was approximately 8% for Vortioxetine compared to 3% for placebo.[1]
Experimental Protocols
Preclinical: Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Vortioxetine) to specific neurotransmitter receptors and transporters.
Methodology:
-
Preparation of Cell Membranes: Cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., SERT, 5-HT1A) are cultured and harvested. The cell membranes are isolated through a process of homogenization and centrifugation.
-
Radioligand Binding: A specific radioligand (a radioactive molecule that binds to the target) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Clinical: Randomized, Double-Blind, Placebo-Controlled Trial for MDD
Objective: To evaluate the efficacy and safety of a new drug for the treatment of Major Depressive Disorder.
Methodology:
-
Patient Population: Adult patients (typically 18-75 years) diagnosed with MDD according to DSM-IV-TR or DSM-5 criteria, with a baseline severity score above a certain threshold on a standardized depression rating scale (e.g., MADRS ≥ 26).[18]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study. An active comparator arm may be included.
-
Treatment:
-
Screening and Washout: Patients undergo a screening period to confirm eligibility and a washout period to eliminate any prohibited medications.
-
Randomization: Eligible patients are randomly assigned to receive a fixed dose of the investigational drug, placebo, or an active comparator for a predefined duration (e.g., 8 weeks).[18]
-
Blinding: Patients, investigators, and site staff are blinded to the treatment allocation.
-
-
Assessments:
-
Efficacy: The primary efficacy endpoint is the change from baseline to the end of treatment in the total score of a depression rating scale (e.g., MADRS or HAM-D24). Secondary endpoints may include response rates (≥50% reduction in score), remission rates (score below a certain threshold), and changes in other scales assessing functioning and well-being.
-
Safety: Safety and tolerability are assessed through the monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, ECGs, and clinical laboratory tests.
-
-
Statistical Analysis: The primary efficacy analysis is typically performed on the full analysis set (all randomized patients who received at least one dose of study medication and had at least one post-baseline efficacy assessment) using a mixed model for repeated measures (MMRM) or an analysis of covariance (ANCOVA).
Conclusion
Vortioxetine presents a unique multimodal mechanism of action that differentiates it from other classes of antidepressants. Preclinical and clinical data support its efficacy in the treatment of Major Depressive Disorder. While direct comparisons with this compound are not possible due to limited data on the latter, the extensive research on Vortioxetine provides a solid foundation for understanding the therapeutic potential of this class of compounds.
The clinical profile of Vortioxetine suggests comparable antidepressant efficacy to some established treatments, with a distinct profile regarding cognitive function and a generally manageable side-effect profile, primarily characterized by gastrointestinal symptoms. Further research, particularly head-to-head trials with long-term follow-up, will continue to refine the positioning of Vortioxetine and similar multimodal agents in the evolving landscape of MDD treatment.
References
- 1. Vortioxetine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 5. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. psychiatrist.com [psychiatrist.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Data | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 13. Results - Clinical Review Report: Vortioxetine Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A double-blind, randomized, placebo-controlled, active reference study of Lu AA21004 in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A randomized, double-blind, placebo-controlled 8-week trial of the efficacy and tolerability of multiple doses of Lu AA21004 in adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The safety and efficacy of vortioxetine for acute treatment of major depressive disorder: a systematic review and meta-analysis | springermedicine.com [springermedicine.com]
- 20. The safety and efficacy of vortioxetine for acute treatment of major depressive disorder: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 21. dovepress.com [dovepress.com]
Tedatioxetine Hydrobromide: A Comparative Analysis Against Vortioxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tedatioxetine Hydrobromide, an investigational drug candidate, against the established multimodal antidepressant Vortioxetine (B1682262). While comprehensive experimental data for this compound is not yet publicly available, this document summarizes the well-documented pharmacological profile and clinical efficacy of Vortioxetine to serve as a benchmark for future evaluation. Tedatioxetine has been studied in the context of Major Depressive Disorder (MDD).[1]
I. Pharmacological Profile: A Head-to-Head Look at Receptor Binding
A key differentiator for antidepressants is their interaction with various neurotransmitter receptors and transporters. The following table outlines the receptor binding affinities (Ki, nM) of Vortioxetine, a compound with a multimodal mechanism of action.[2][3][4] Data for this compound is not currently available in the public domain.
| Target | Vortioxetine Ki (nM) | This compound Ki (nM) |
| Serotonin (B10506) Transporter (SERT) | 1.6 | Data not available |
| 5-HT1A Receptor | 15 (Agonist) | Data not available |
| 5-HT1B Receptor | 33 (Partial Agonist) | Data not available |
| 5-HT1D Receptor | 54 (Antagonist) | Data not available |
| 5-HT3 Receptor | 3.7 (Antagonist) | Data not available |
| 5-HT7 Receptor | 19 (Antagonist) | Data not available |
| Norepinephrine Transporter (NET) | 113 | Data not available |
| Dopamine Transporter (DAT) | >1000 | Data not available |
Lower Ki values indicate higher binding affinity.
The multimodal action of Vortioxetine, targeting multiple serotonin receptors in addition to inhibiting the serotonin transporter, is thought to contribute to its clinical effects.[2][3] This profile differentiates it from traditional SSRIs and SNRIs.[5][6]
II. Mechanism of Action: Visualizing the Signaling Pathways
The complex interplay of receptor interactions defines the mechanism of action. The following diagram illustrates the established signaling pathway for Vortioxetine.
Caption: Vortioxetine's multimodal mechanism of action.
This distinct pharmacological profile is hypothesized to modulate not only the serotonergic system but also other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, histamine, and glutamate.[6][7]
III. Preclinical and Clinical Efficacy: A Summary of Key Findings
Vortioxetine has undergone extensive preclinical and clinical evaluation for the treatment of MDD. The following tables summarize key efficacy data. Corresponding data for this compound is not available.
Preclinical Data for Vortioxetine
| Animal Model | Key Findings | Reference |
| Rodent models of depression | Demonstrated antidepressant-like activity. | [7] |
| Models of cognitive function | Showed improvements in attention, memory, and executive function.[5] | [5][7] |
| In vivo and in vitro electrophysiology | Indicated that 5-HT3 receptor antagonism plays a key role in the activation of cortical and hippocampal networks involved in cognitive processes. | [8] |
Clinical Efficacy of Vortioxetine in Major Depressive Disorder
A meta-analysis of 17 randomized, double-blind, placebo-controlled clinical trials involving 7,269 patients with MDD demonstrated the efficacy of Vortioxetine.[9]
| Outcome Measure | Vortioxetine vs. Placebo (Standardized Mean Difference, 95% CI) |
| Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Score | 0.33 (0.24 to 0.41) |
Dose-Response Relationship for MADRS Score Change: [9]
| Dose | Standardized Mean Difference (95% CI) |
| 5 mg | 0.24 (0.08 to 0.39) |
| 10 mg | 0.33 (0.19 to 0.47) |
| 20 mg | 0.44 (0.27 to 0.62) |
In several short-term studies, at least one dose of Vortioxetine was superior to placebo in improving the total score of the MADRS or the 24-item Hamilton Depression Rating Scale (HAM-D24).[10][11]
IV. Experimental Protocols: A Framework for Comparative Studies
Detailed and standardized experimental protocols are crucial for the valid comparison of drug candidates. The following provides an overview of the methodologies typically employed in the evaluation of antidepressants like Vortioxetine, which would be applicable for the future assessment of this compound.
Receptor Binding Assays
Objective: To determine the affinity of the compound for various receptors and transporters.
General Protocol:
-
Preparation of Cell Membranes: Membranes are prepared from cell lines stably expressing the human recombinant receptor or transporter of interest.
-
Radioligand Binding: A specific radioligand for the target is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., Vortioxetine or this compound).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a receptor binding assay.
Clinical Trial Design for MDD Efficacy
Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo in patients with MDD.
Typical Design:
-
Study Type: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (e.g., 18-75 years) with a primary diagnosis of MDD according to DSM criteria. A baseline severity score on a depression rating scale (e.g., MADRS total score ≥ 26) is typically required.
-
Intervention: Patients are randomly assigned to receive a fixed dose of the investigational drug (e.g., this compound), an active comparator (e.g., Vortioxetine), or placebo for a predefined period (e.g., 6-8 weeks).
-
Primary Efficacy Endpoint: The mean change from baseline to the end of treatment in a standardized depression rating scale score (e.g., MADRS or HAM-D24).
-
Secondary Endpoints: May include response rates (e.g., ≥50% reduction in MADRS score), remission rates (e.g., MADRS score ≤ 10), changes in other scales assessing anxiety, cognitive function, and overall functioning.
-
Safety Assessments: Monitoring and recording of adverse events, vital signs, laboratory tests, and electrocardiograms.
Caption: A typical clinical trial workflow for an MDD drug.
V. Conclusion and Future Directions
Vortioxetine represents a significant advancement in the treatment of MDD, with a well-characterized multimodal mechanism of action and demonstrated clinical efficacy. As an investigational compound, this compound's potential will be elucidated through rigorous preclinical and clinical studies. The data and protocols outlined in this guide for Vortioxetine provide a robust framework for the future evaluation and comparison of this compound. Key areas for future research will be to determine its receptor binding profile, preclinical efficacy in relevant animal models, and ultimately, its efficacy and safety in patients with MDD through well-controlled clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. [Pharmacological properties of vortioxetine and its pre-clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Results - Clinical Review Report: Vortioxetine Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical Data | TRINTELLIX (vortioxetine) [trintellixhcp.com]
A Head-to-Head Comparative Analysis: Tedatioxetine Hydrobromide and Venlafaxine
A Note on Data Availability: Direct head-to-head comparative studies, including preclinical and clinical trial data, for Tedatioxetine Hydrobromide against Venlafaxine (B1195380) are not available in the public domain. Tedatioxetine (also known as Lu AA24530) was an investigational compound for Major Depressive Disorder (MDD), but its development appears to have been discontinued.[1]
Given the interest in novel antidepressants and their comparison to established therapies, this guide will provide a detailed, data-driven comparison between Vortioxetine (B1682262) and Venlafaxine. Vortioxetine is a more recent antidepressant with a multimodal mechanism of action that was developed by the same company that investigated tedatioxetine.[1] This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by providing insights into the evolving landscape of antidepressant pharmacology.
Executive Summary
This guide offers a comprehensive comparison of Vortioxetine and Venlafaxine, two prominent antidepressants. While both are effective in treating MDD, they exhibit distinct pharmacological profiles that influence their efficacy and tolerability. Venlafaxine is a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), while Vortioxetine is a newer agent with a multimodal mechanism of action, acting as a serotonin (B10506) reuptake inhibitor and modulator of multiple serotonin receptors. This analysis synthesizes data from head-to-head clinical trials, details their mechanisms of action through signaling pathway diagrams, and outlines the experimental protocols of key studies.
Mechanism of Action
Venlafaxine:
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3][4][5] Its primary mechanism of action involves the potent inhibition of the reuptake of both serotonin (5-HT) and norepinephrine (B1679862) (NE) at the presynaptic terminal.[2][4] At lower doses, it predominantly inhibits serotonin reuptake, while at higher doses, its norepinephrine reuptake inhibition becomes more pronounced.[3] Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), also weakly inhibit the reuptake of dopamine.[2][3] This dual action on serotonin and norepinephrine is believed to be responsible for its antidepressant effects.[4][6] Venlafaxine has minimal affinity for muscarinic, histaminergic, or alpha-1 adrenergic receptors, which contributes to a more favorable side-effect profile compared to older antidepressants like tricyclic antidepressants (TCAs).[2]
Vortioxetine:
Vortioxetine is classified as a serotonin modulator and stimulator.[1][7] Its mechanism of action is multifaceted and not yet fully understood.[1][8] It acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[7][8] In addition to SERT inhibition, vortioxetine modulates several serotonin receptors. It is an agonist of the 5-HT1A receptor, a partial agonist of the 5-HT1B receptor, and an antagonist of the 5-HT1D, 5-HT3, and 5-HT7 receptors.[1][7] This combination of activities is thought to contribute to its antidepressant effects by enhancing serotonergic activity in the central nervous system.[8][9]
Signaling Pathway Diagrams
Caption: Venlafaxine's mechanism of action.
Caption: Vortioxetine's multimodal mechanism of action.
Head-to-Head Clinical Trial Data
A randomized, double-blind, 8-week study (the SOLUTION study) directly compared the efficacy and tolerability of Vortioxetine (10 mg/day) and Venlafaxine XR (150 mg/day) in adult Asian patients with MDD.[10][11][12]
Table 1: Efficacy Outcomes from the SOLUTION Study [11][12]
| Outcome Measure | Vortioxetine (n=209) | Venlafaxine XR (n=215) | p-value |
| Change from Baseline in MADRS Total Score at Week 8 | -18.7 | -17.5 | Non-inferiority established |
| MADRS Remission Rate (Score ≤10) at Week 8 | 43.1% | 41.4% | Not specified |
| STP Mood and Tolerability Rate | 28.9% | 19.9% | 0.028 |
| STP Mood and Functioning Rate | 28.0% | 23.5% | 0.281 |
MADRS: Montgomery-Åsberg Depression Rating Scale; STP: Successfully Treated Patients
Table 2: Tolerability and Discontinuation Rates from the SOLUTION Study [11][12]
| Outcome Measure | Vortioxetine (n=209) | Venlafaxine XR (n=215) |
| Withdrawal for Any Reason | 18.0% | 27.4% |
| Withdrawal due to Adverse Events | 6.6% | 13.7% |
| Most Common Adverse Events (≥5%) | Nausea, Dizziness, Headache, Dry Mouth | Nausea, Dizziness, Headache, Dry Mouth, Accidental Overdose, Decreased Appetite, Constipation, Insomnia |
Experimental Protocols
The SOLUTION Study (NCT01571453) [10][11][12]
-
Study Design: A randomized, double-blind, 8-week, parallel-group, active-controlled study.
-
Participants: Adult patients (18-65 years) with a primary diagnosis of recurrent MDD, a Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥26, and a Clinical Global Impression-Severity (CGI-S) score ≥4.
-
Intervention: Patients were randomized (1:1) to receive either a fixed dose of Vortioxetine (10 mg/day) or Venlafaxine XR (150 mg/day).
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline to Week 8 in the MADRS total score. Non-inferiority of Vortioxetine to Venlafaxine XR was the primary objective.
-
Secondary Endpoints: Included MADRS response and remission rates, Hamilton Anxiety Rating Scale (HAM-A) scores, CGI scores, Sheehan Disability Scale (SDS) total score, and Quality of Life, Enjoyment, and Satisfaction Questionnaire (Q-LES-Q) scores.
Experimental Workflow
Caption: A typical clinical trial workflow.
Conclusion
The direct comparison of Vortioxetine and Venlafaxine XR in the SOLUTION study demonstrates that Vortioxetine is at least as efficacious as Venlafaxine XR in treating MDD in the studied population.[11][12] Notably, Vortioxetine exhibited a better tolerability profile, with fewer patients discontinuing treatment due to adverse events.[11][12] The higher rate of "Successfully Treated Patients" considering both mood improvement and tolerability with Vortioxetine suggests a potential clinical advantage.[10]
For researchers and drug development professionals, the distinct mechanisms of action of these two drugs highlight different strategies for targeting depressive disorders. Venlafaxine's dual reuptake inhibition of serotonin and norepinephrine represents a well-established approach, while Vortioxetine's multimodal activity, combining serotonin reuptake inhibition with receptor modulation, offers a newer paradigm that may contribute to its favorable tolerability profile. Future research could explore how these mechanistic differences translate to efficacy in specific patient subpopulations and long-term outcomes.
References
- 1. Vortioxetine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Venlafaxine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 5. Venlafaxine (Effexor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. methodist.edu [methodist.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 9. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Successfully treated patients with vortioxetine versus venlafaxine: a simplified cost-effectiveness analysis based on a head-to-head study in Asian patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of vortioxetine versus venlafaxine XR in adults in Asia with major depressive disorder: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Specificity of Tedatioxetine Hydrobromide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tedatioxetine Hydrobromide's pharmacological profile against traditional antidepressants, supported by experimental data. Tedatioxetine, also known as Lu AA21004, is a novel compound that has been investigated for the treatment of Major Depressive Disorder (MDD). Its mechanism extends beyond simple serotonin (B10506) reuptake inhibition, classifying it as a multimodal agent.[1][2] This document will delve into the specificity of its action by comparing its binding affinities to those of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Introduction to Tedatioxetine's Multimodal Mechanism
Tedatioxetine is characterized by a unique pharmacological profile that combines inhibition of the serotonin transporter (SERT) with modulation of multiple serotonin receptors.[1][2] Unlike SSRIs, which primarily block the reuptake of serotonin, and SNRIs, which block the reuptake of both serotonin and norepinephrine (B1679862), Tedatioxetine exhibits a more complex mechanism of action.[3][4] It acts as a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist.[5][6] This multimodal activity is believed to contribute to a broader spectrum of neurochemical effects, potentially enhancing antidepressant efficacy and improving cognitive function in individuals with MDD.[7][8]
Comparative Binding Affinity and Functional Activity
The specificity of a drug's mechanism of action is quantitatively assessed by its binding affinity (Ki) to various receptors and transporters. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of Tedatioxetine and compares them with those of representative SSRIs and SNRIs.
| Target | Tedatioxetine (Lu AA21004) Ki (nM) | Fluoxetine (SSRI) Ki (nM) | Venlafaxine (SNRI) Ki (nM) | Functional Activity of Tedatioxetine |
| Transporters | ||||
| Serotonin (SERT) | 5.4 (IC50) | ~1.4 | ~25 | Inhibitor[9][10] |
| Norepinephrine (NET) | 113 | >1000 | ~2500 | Weak Inhibitor[11] |
| Dopamine (B1211576) (DAT) | >1000 | >1000 | >8000 | Negligible[11] |
| Serotonin Receptors | ||||
| 5-HT1A | 15 | >1000 | >10000 | Agonist[9] |
| 5-HT1B | 33 | >1000 | >10000 | Partial Agonist[11] |
| 5-HT1D | 54 | >1000 | >10000 | Antagonist[11] |
| 5-HT2A | Not specified | ~25 | >10000 | Antagonist[5] |
| 5-HT2C | Not specified | ~200 | >10000 | Antagonist[5] |
| 5-HT3 | 4.5 | >1000 | >10000 | Antagonist[9] |
| 5-HT7 | 19 | >1000 | >10000 | Antagonist[11] |
| Adrenergic Receptors | ||||
| α1A | Not specified | >1000 | >10000 | Antagonist[5] |
Note: Ki and IC50 values are compiled from multiple preclinical studies and may vary slightly between different experimental conditions. The data for SSRIs and SNRIs represent approximate values for comparative purposes.
This data highlights Tedatioxetine's high affinity for the serotonin transporter, comparable to that of established SSRIs. However, its unique feature is the potent interaction with a range of serotonin receptors at concentrations relevant to its therapeutic dosage. This contrasts with SSRIs and SNRIs, which generally exhibit low affinity for these receptors.
Detailed Experimental Protocols
The data presented above is derived from standard preclinical pharmacological assays. Below are detailed methodologies for two key types of experiments used to characterize the mechanism of action of compounds like Tedatioxetine.
A. Radioligand Binding Assays
These assays are used to determine the binding affinity of a drug to a specific receptor or transporter.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Tedatioxetine for various receptors and transporters.
-
Materials:
-
Cell membranes expressing the target receptor or transporter (e.g., human recombinant).
-
A specific radioligand for the target (e.g., [3H]-Citalopram for SERT, [3H]-WAY-100635 for 5-HT1A receptors).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To assess the effect of Tedatioxetine administration on extracellular levels of serotonin, dopamine, and norepinephrine in brain regions such as the prefrontal cortex and hippocampus.[1]
-
Materials:
-
Microdialysis probes.
-
A stereotaxic apparatus for probe implantation.
-
A syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF).
-
A fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
A microdialysis probe is surgically implanted into the target brain region of an anesthetized rat.
-
After a recovery period, the probe is perfused with aCSF at a constant flow rate.
-
Dialysate samples are collected at regular intervals before and after the administration of Tedatioxetine (subcutaneously or orally).
-
The concentrations of neurotransmitters in the dialysate samples are quantified using HPLC-ED.
-
The changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
-
Visualizing Mechanisms and Workflows
A. Signaling Pathways
The multimodal action of Tedatioxetine results in a complex modulation of downstream signaling pathways. By blocking SERT, it increases synaptic serotonin levels. Its interactions with various 5-HT receptors further fine-tune the serotonergic system and influence other neurotransmitter systems. For instance, 5-HT1A receptor agonism can enhance downstream signaling cascades, while 5-HT3 receptor antagonism can modulate the release of other neurotransmitters like dopamine and acetylcholine.[12]
Caption: Multimodal action of Tedatioxetine at the synapse.
B. Experimental Workflow
The following diagram illustrates a generalized workflow for a competitive radioligand binding assay, a fundamental experiment for determining drug-receptor interactions.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound demonstrates a highly specific and multimodal mechanism of action that distinguishes it from traditional SSRIs and SNRIs. Its high affinity for the serotonin transporter is complemented by potent interactions with multiple serotonin receptor subtypes. This unique pharmacological profile suggests that Tedatioxetine's therapeutic effects may be mediated by a broader range of neurochemical pathways than those of conventional antidepressants.[1] The combination of serotonin reuptake inhibition and direct receptor modulation may offer advantages in treating a wider range of depressive symptoms, including cognitive deficits, and may be associated with a different side-effect profile. Further research and clinical trials are essential to fully elucidate the clinical implications of this specific mechanism of action.[2][13]
References
- 1. Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lu-AA21004, a multimodal serotonergic agent, for the potential treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 5. abmole.com [abmole.com]
- 6. Vortioxetine (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): actions at serotonin receptors may enhance downstream release of four pro-cognitive neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Tedatioxetine and Vortioxetine: From Preclinical Promise to Clinical Reality
A Note on Reproducibility: The reproducibility of findings for Tedatioxetine Hydrobromide in independent laboratories cannot be definitively established due to the limited publicly available data. As an experimental compound that did not proceed to later-stage clinical trials and commercialization, it has not been subjected to the same level of independent scrutiny as its successor, Vortioxetine (B1682262). This guide therefore presents the available preclinical and early clinical data for Tedatioxetine and offers a comparison with the extensively studied and clinically approved antidepressant, Vortioxetine. The data for Vortioxetine has been validated across numerous independent clinical trials.
This guide is intended for researchers, scientists, and drug development professionals to provide a comparative overview of two structurally related compounds, highlighting the transition from a promising preclinical candidate to a clinically successful therapeutic.
Comparative Data Presentation
The following tables summarize the available quantitative data for Tedatioxetine and Vortioxetine, focusing on their pharmacodynamic and pharmacokinetic properties.
Table 1: Comparative Pharmacodynamic Profile
| Target | Tedatioxetine (Ki, nM) | Vortioxetine (Ki, nM) | Functional Activity (Tedatioxetine) | Functional Activity (Vortioxetine) |
| Serotonin (B10506) Transporter (SERT) | Data not available | 1.6 | Reuptake Inhibitor | Reuptake Inhibitor |
| Norepinephrine Transporter (NET) | Data not available | 113 | Reuptake Inhibitor | Reuptake Inhibitor |
| Dopamine Transporter (DAT) | Data not available | >1000 | Reuptake Inhibitor | Weak Reuptake Inhibitor |
| 5-HT1A Receptor | Data not available | 15 | Data not available | Agonist |
| 5-HT1B Receptor | Data not available | 33 | Data not available | Partial Agonist |
| 5-HT1D Receptor | Data not available | 54 | Data not available | Antagonist |
| 5-HT2A Receptor | Data not available | Data not available | Antagonist | Data not available |
| 5-HT2C Receptor | Data not available | Data not available | Antagonist | Data not available |
| 5-HT3 Receptor | Data not available | 3.7 | Antagonist | Antagonist |
| 5-HT7 Receptor | Data not available | 19 | Data not available | Antagonist |
| α1A-Adrenergic Receptor | Data not available | Data not available | Antagonist | Data not available |
Table 2: Comparative Pharmacokinetic Profile
| Parameter | Tedatioxetine | Vortioxetine |
| Metabolism | Primarily via CYP2D6[1] | Primarily via CYP2D6[2] |
| Time to Maximum Plasma Concentration (tmax) | 5-6 hours[1] | 7-11 hours[2] |
| Oral Clearance (Normal Metabolizers) | 60 L/h[1] | Data not available in this format |
| Key Metabolite | Lu AA37208[1] | Multiple metabolites, none predominant |
Experimental Protocols
Detailed experimental protocols for Tedatioxetine are scarce. However, based on the nature of the available data, the following outlines the general methodologies that would have been employed. For Vortioxetine, a wealth of clinical trial protocols exists, and a general outline for a pivotal efficacy study is provided.
In Vitro Receptor Binding and Transporter Inhibition Assays (General Methodology)
-
Objective: To determine the binding affinity (Ki) of the compound to various receptors and transporters.
-
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target human receptor or transporter are prepared.
-
Radioligand Binding: A specific radioligand for the target is incubated with the cell membranes in the presence of varying concentrations of the test compound (Tedatioxetine or Vortioxetine).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
-
For Transporter Inhibition: Similar principles are applied, often using synaptosomal preparations and measuring the uptake of a radiolabeled substrate (e.g., [3H]5-HT for SERT).
Clinical Efficacy and Safety Trial for Major Depressive Disorder (MDD) (General Protocol for a Placebo-Controlled Study)
-
Objective: To evaluate the efficacy and safety of the investigational drug in adult patients with MDD.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study. An active comparator (e.g., another approved antidepressant) may also be included.
-
Patient Population: Adult patients (typically 18-65 years) meeting the DSM criteria for a current major depressive episode. A minimum baseline score on a depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS) is usually required.
-
Treatment: Patients are randomized to receive a fixed dose of the investigational drug, placebo, or an active comparator for a predefined period (typically 6-8 weeks).
-
Primary Efficacy Endpoint: The change from baseline to the end of treatment in the total score of a standardized depression rating scale (e.g., MADRS or Hamilton Depression Rating Scale - HAM-D).
-
Secondary Endpoints: May include response rates (e.g., ≥50% reduction in MADRS score), remission rates, changes in other scales measuring anxiety, cognitive function, or overall clinical impression.
-
Safety Assessments: Monitoring and recording of adverse events, vital signs, weight, and laboratory parameters throughout the study.
Visualizations
The following diagrams illustrate the proposed multimodal mechanism of action of Tedatioxetine and the established mechanism of Vortioxetine, as well as a typical workflow for a clinical trial.
Caption: Proposed multimodal mechanism of action for Tedatioxetine.
Caption: Established multimodal mechanism of action for Vortioxetine.
Caption: Generalized workflow for a randomized controlled clinical trial in MDD.
Conclusion
Tedatioxetine was an investigational agent with a promising multimodal antidepressant profile, acting as a triple reuptake inhibitor and an antagonist at several serotonin and adrenergic receptors.[1] However, its clinical development was not pursued, and as a result, there is a lack of extensive, independently verified data.
In contrast, Vortioxetine, which shares a multimodal mechanism involving serotonin transporter inhibition and modulation of multiple serotonin receptors, has undergone extensive clinical evaluation.[2][3][4][5] Its efficacy and safety have been established in numerous randomized controlled trials, leading to its approval for the treatment of MDD.[6][7][8] The wealth of data for Vortioxetine from independent research groups and clinical sites provides a high degree of confidence in its clinical findings.
For researchers in drug development, the story of Tedatioxetine and Vortioxetine serves as a compelling case study. While preclinical data for Tedatioxetine appeared favorable, the ultimate success of Vortioxetine highlights the complex and often unpredictable path of antidepressant drug development. The direct comparison is limited by the data asymmetry, but the evolution from one compound to the other underscores the refinement of multimodal pharmacological approaches to treating major depressive disorder.
References
- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]
- 3. Vortioxetine - Wikipedia [en.wikipedia.org]
- 4. Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 6. Results - Clinical Review Report: Vortioxetine Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discussion - Clinical Review Report: Vortioxetine Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tedatioxetine Hydrobromide: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Tedatioxetine Hydrobromide with appropriate personal protective equipment (PPE). Based on safety data sheets for similar compounds, this compound should be treated as a hazardous substance.[1][2]
Recommended PPE:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[2][3]
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against accidental splashes.[2][3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2][3]
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3][4]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][4]
Quantitative Data Summary from a Related Compound (Vortioxetine Hydrobromide)
The following table summarizes key toxicological data for Vortioxetine Hydrobromide, a structurally similar compound. This information underscores the need for cautious handling and disposal.
| Hazard Classification | Details | Reference |
| Acute Oral Toxicity | Harmful if swallowed. LD50 (Mouse): 300 mg/kg; LD50 (Rat): 500 mg/kg. | [4] |
| Skin Sensitization | May cause an allergic skin reaction. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should adhere to all local, regional, and national regulations for hazardous chemical waste.[4] Improper disposal, such as flushing down the drain, can lead to environmental contamination.[5][6]
1. Waste Identification and Segregation:
- Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, spatulas), and contaminated PPE, as hazardous chemical waste.
- Segregate this waste from non-hazardous laboratory trash.
2. Waste Collection and Storage:
- Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
- The label should clearly indicate "Hazardous Waste" and "this compound."
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
3. Institutional Disposal Procedures:
- Consult your institution's Environmental Health and Safety (EHS) office for specific protocols on chemical waste disposal.
- Arrange for a pickup of the hazardous waste by a certified waste disposal contractor.
4. Alternative Disposal for Small Quantities (If Permitted by Institutional Policy):
- For trace amounts, if institutional guidelines and local regulations permit, the following procedure for general pharmaceutical disposal can be adapted. This should not be the primary method for bulk quantities in a laboratory setting.
- Do not flush down the toilet or drain.[7][8]
- Mix the this compound with an inert and undesirable substance like used coffee grounds or cat litter.[7][9][10] This makes the substance less appealing to children and pets and unrecognizable to individuals who might go through the trash.[8]
- Place the mixture in a sealable plastic bag or container to prevent leakage.[7][9][10]
- Dispose of the sealed container in the regular trash.
5. Decontamination of Work Surfaces:
- Thoroughly clean and decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning agents as per your laboratory's standard operating procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and adhere to all applicable federal, state, and local regulations.[5][11][12][13][14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. targetmol.com [targetmol.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. pfizer.com [pfizer.com]
- 7. dea.gov [dea.gov]
- 8. fda.gov [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. fda.gov [fda.gov]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Tedatioxetine Hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial procedural guidance for the safe use of Tedatioxetine Hydrobromide in a laboratory setting, including personal protective equipment (PPE) recommendations, operational plans for handling, and disposal protocols.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Based on available safety data for similar compounds, the following PPE is recommended to minimize exposure.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated gloves is recommended, especially when there is a risk of splashing.[4][5] Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Wear safety glasses with side shields or goggles.[7] A face shield should be worn in situations with a potential for splashing.[4] |
| Body Protection | Laboratory Coat/Gown | A disposable, cuffed gown that is resistant to permeability by hazardous drugs should be worn.[4][5] |
| Respiratory Protection | Respirator | If handling the compound in a way that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[7] Work should ideally be conducted in a ventilated enclosure like a chemical fume hood or biological safety cabinet.[1][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (gloves and lab coat) before opening the package in a designated, well-ventilated area.
-
Verify the container label matches the order information.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Access to the storage area should be restricted to authorized personnel.
3. Preparation and Use:
-
All handling of the powdered form of this compound that could generate dust must be performed in a chemical fume hood or other approved ventilated enclosure.[4]
-
Wear all recommended PPE, including double gloves, a protective gown, and eye/face protection.[4][5]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after each use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
4. Spill Management:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
Don the appropriate PPE, including respiratory protection if the spill involves powder.
-
Cover the spill with an absorbent material to prevent the spread of dust.[7]
-
Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.[6][7]
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, weighing paper, and contaminated cleaning materials, should be considered hazardous waste.[4]
2. Waste Containers:
-
Use designated, leak-proof, and clearly labeled containers for hazardous chemical waste.
-
Needles and other sharps must be disposed of in a designated sharps container.[4]
3. Disposal Procedure:
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
References
- 1. worksafebc.com [worksafebc.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. pogo.ca [pogo.ca]
- 6. targetmol.com [targetmol.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
